4-(Pyridin-2-ylmethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102137-46-2 | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102137-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-(Pyridin-2-ylmethoxy)aniline
Abstract
This technical guide provides a comprehensive examination of the fundamental physical properties of 4-(Pyridin-2-ylmethoxy)aniline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the experimental determination of its key physicochemical parameters, offering field-proven insights into the causality behind experimental choices. It is designed to be a definitive resource, ensuring scientific integrity through self-validating protocols and authoritative references.
Introduction
This compound is a molecule possessing a unique structural architecture, integrating a pyridine ring, a methoxy bridge, and an aniline moiety. This combination of a hydrogen bond acceptor (pyridine nitrogen), a flexible ether linkage, and a versatile synthetic handle (aniline amine group) makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is a prerequisite for its effective application in novel synthesis, formulation, and as a scaffold in drug design. This guide provides a detailed exposition of these properties, grounded in established analytical techniques.
Molecular Structure and Core Properties
The foundational physical properties of this compound are summarized in Table 1. These parameters are the cornerstone for predicting its behavior in various environments.
| Physical Property | Value | Units | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O | - | [1] |
| Molecular Weight | 200.24 | g/mol | [1] |
| Appearance | Solid (predicted) | - | [2] |
| Melting Point | 78 - 82 | °C | [3] |
| Boiling Point | Not available | °C | - |
| Solubility | Soluble in methanol and chloroform. | - | [3] |
| pKa | Not available | - | - |
Table 1: Core Physical Properties of this compound
Experimental Determination of Physical Properties
The precise measurement of physical properties is critical for the consistent and reliable use of any chemical compound in a research and development setting. This section outlines robust, field-tested protocols for the characterization of this compound.
Melting Point Determination: A Critical Purity Indicator
The melting point is a fundamental and highly sensitive indicator of a crystalline solid's purity. For this compound, a sharp melting range is indicative of high purity.
Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its higher precision, smaller sample requirement, and ability to detect subtle thermal events such as polymorphisms. The heating rate is a critical parameter; a slower rate (e.g., 1-2 °C/min) provides higher resolution around the melting transition, ensuring an accurate determination.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a sealed pan prevents any potential sublimation at elevated temperatures.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 50 °C to 100 °C at a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A melting point range of 78-82 °C has been reported for this compound.[3]
Workflow for DSC Analysis
Caption: DSC workflow for melting point determination.
Solubility Profile: Guiding Solvent Selection
Solubility is a critical parameter for synthesis, purification, and formulation. This compound's structure, with both polar (amine, pyridine) and nonpolar (aromatic rings) regions, suggests a nuanced solubility profile. It has been reported to be soluble in methanol and chloroform.[3]
Causality Behind Experimental Choices: The "like dissolves like" principle is a guiding tenet. The pyridine and aniline nitrogens can act as hydrogen bond acceptors, and the aniline N-H can donate a hydrogen bond, favoring solubility in polar protic solvents like methanol. The aromatic rings contribute to van der Waals interactions, allowing for solubility in chlorinated solvents like chloroform.
Experimental Protocol: Isothermal Shake-Flask Method
-
Equilibrium Saturation: Add an excess of solid this compound to a known volume of the solvent to be tested (e.g., methanol, chloroform, water, toluene) in a sealed vial.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Analysis: Carefully filter the saturated solution through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Spectroscopic Characterization: Unambiguous Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals would include:
-
Aromatic protons on the pyridine and aniline rings, typically in the range of 6.5-8.6 ppm.
-
A singlet for the methylene (-CH₂-) protons of the methoxy bridge, expected around 5.2 ppm.
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which is concentration and solvent dependent.
Based on a closely related structure, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the following ¹H NMR chemical shifts (in CDCl₃) can be anticipated: a doublet for the pyridinyl proton adjacent to the nitrogen around 8.57 ppm, multiplets for the other pyridinyl and phenyl protons between 6.77 and 7.75 ppm, and a singlet for the methylene protons at approximately 5.18 ppm.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:
-
Aromatic carbons in the range of 110-160 ppm.
-
The methylene carbon of the methoxy bridge, typically around 70 ppm.
Logical Flow for NMR Analysis
Caption: Logical workflow for NMR-based structural confirmation.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. The following handling precautions are based on the available safety data for similar compounds.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
For comprehensive safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed and authoritative overview of the core physical properties of this compound. The integration of experimental protocols with the underlying scientific principles offers a robust framework for researchers. The data and methodologies presented herein are intended to facilitate the effective and safe utilization of this versatile compound in pioneering research and development endeavors.
References
- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
A Comprehensive Technical Guide to 4-(Pyridin-2-ylmethoxy)aniline: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can be readily modified to interact with a diverse range of biological targets. The aniline and pyridine moieties are quintessential examples, frequently appearing in molecules designed to engage with targets such as protein kinases.[1][2] This guide focuses on the chemical compound 4-(Pyridin-2-ylmethoxy)aniline , a biaryl amine that strategically combines these two critical pharmacophores. While not an active pharmaceutical ingredient in itself, its significance lies in its role as a versatile synthetic intermediate for the development of potent and selective therapeutic agents.[1]
This document provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, present a robust synthetic pathway with detailed experimental considerations, explore its applications in the context of kinase inhibition, and provide essential safety and handling protocols. The insights herein are designed to empower scientific teams to effectively leverage this valuable building block in their research and development endeavors.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its application in research. This compound is identified by the CAS Number 102137-46-2 .[3] Its structure features a central aniline ring connected to a pyridine ring via a methylene ether linkage, a design that offers specific advantages in molecular recognition, which will be discussed later.
Structural Information and Identifiers
The key identifiers and structural representations for this compound are summarized below for clarity and unambiguous identification.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 102137-46-2 | PubChem[3] |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem[3] |
| Molecular Weight | 200.24 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N | PubChem[3] |
| InChI Key | CGWMMQFGQVDRII-UHFFFAOYSA-N | PubChem[3] |
Chemical Structure:
Figure 1: 2D structure of this compound.[3]
Computed Physicochemical Data
The compound's physicochemical properties are critical predictors of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table outlines key computed properties.[3]
| Property | Value | Significance in Drug Discovery |
| XLogP3 | 1.7 | Indicates moderate lipophilicity, often correlated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The aniline amine group can act as a hydrogen bond donor, crucial for target binding. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, ether oxygen, and aniline nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 3 | Provides conformational flexibility, allowing the molecule to adapt to a binding site. |
| Topological Polar Surface Area | 48.1 Ų | Suggests good potential for cell membrane permeability. |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound can be efficiently achieved through a two-step process that is common in medicinal chemistry for constructing aryl ethers and anilines. The general strategy involves a Williamson ether synthesis to couple the pyridine and phenyl moieties, followed by the reduction of a nitro group to the desired aniline. This approach is reliable and utilizes readily available starting materials.
Synthetic Workflow Overview
The logical flow of the synthesis is designed for efficiency and high yield, starting from 4-nitrophenol and 2-(chloromethyl)pyridine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. The success of each step can be confirmed by standard analytical techniques (TLC, LC-MS) before proceeding to the next, ensuring the integrity of the final product. A similar methodology has been described for the synthesis of a related chloro-substituted analog.[4]
Step 1: Synthesis of 2-((4-Nitrophenoxy)methyl)pyridine
-
Rationale: This step employs the Williamson ether synthesis, a robust and high-yielding reaction for forming ethers. 4-Nitrophenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing the chloride from 2-(chloromethyl)pyridine hydrochloride. Acetone is an excellent solvent for this reaction as it is polar aprotic and has an appropriate boiling point for reflux.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetone.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain 2-((4-nitrophenoxy)methyl)pyridine as a pale yellow solid.
-
Step 2: Synthesis of this compound
-
Rationale: The reduction of the aromatic nitro group to an aniline is a critical transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and effective method for this reduction. The reaction proceeds via a series of electron and proton transfers, with the tin species being oxidized.[5]
-
Procedure:
-
In a round-bottom flask, dissolve the 2-((4-nitrophenoxy)methyl)pyridine (1.0 eq.) from Step 1 in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise to the solution. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux (approximately 78°C) for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice.
-
Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Applications in Drug Discovery and Research
The true value of this compound is realized in its application as a scaffold for creating more complex molecules with therapeutic potential. The aniline-pyridine motif is particularly prevalent in the design of kinase inhibitors.[1][6]
The Pyridinylaniline Scaffold in Kinase Inhibition
Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The pyridinylaniline scaffold is exceptionally well-suited for this role for several reasons:[1]
-
Hinge-Binding: The pyridine nitrogen is a potent hydrogen bond acceptor and frequently forms a critical interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a key anchor for many successful kinase inhibitors.
-
Functionalization Handle: The aniline nitrogen provides a convenient and reactive site for chemical modification. This allows for the introduction of various side chains that can extend into other regions of the ATP pocket, thereby enhancing both potency and selectivity for the target kinase.
-
Structural Rigidity: The biaryl ether structure provides a semi-rigid core that can be appropriately decorated to optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Derivatives of the closely related 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been investigated as inhibitors of BCR-ABL kinase and human epidermal growth factor receptor-2 (HER2) kinase, both of which are important targets in cancer therapy.[4][7]
Logical Pathway for Drug Development
The use of this compound as a starting material follows a logical workflow in a typical drug discovery campaign.
Caption: Drug discovery workflow using the target scaffold.
Safety, Handling, and Storage
Ensuring the safe handling of all laboratory chemicals is paramount. Based on GHS classifications, this compound presents several hazards that require appropriate precautions.[3]
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT SE (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Conclusion
This compound stands out as a high-value chemical intermediate for researchers engaged in drug discovery. Its structure elegantly combines the hinge-binding potential of a pyridine ring with the versatile functionalization capacity of an aniline moiety. The synthetic route to this compound is straightforward and scalable, making it an accessible starting point for the construction of compound libraries. With its established role in the development of kinase inhibitors and its favorable physicochemical properties, this compound is poised to remain a relevant and powerful tool in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in medicinal chemistry programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)aniline: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(Pyridin-2-ylmethoxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical and physical properties, outlines a robust synthetic methodology, and explores its critical role as a versatile intermediate in the development of pharmacologically active agents. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this valuable molecular scaffold in contemporary research endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a primary aniline amine and a pyridyl ether moiety. This unique combination of a hydrogen bond-donating aniline group and a hydrogen bond-accepting pyridine nitrogen atom makes it a privileged scaffold for designing molecules that interact with biological targets. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| CAS Number | 102137-46-2 | [1] |
| Appearance | Solid (form may vary) | - |
| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N | [1] |
| InChI Key | CGWMMQFGQVDRII-UHFFFAOYSA-N | [1] |
These fundamental properties are the bedrock for its application in synthetic chemistry, dictating reaction conditions, solvent choices, and purification strategies.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This pathway is favored for its high yield and the ready availability of starting materials.
Conceptual Synthesis Workflow:
Caption: General workflow for Williamson ether synthesis of the target compound.
Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 4-aminophenol to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation (Na⁺) without solvating the nucleophile, thereby increasing its reactivity and accelerating the reaction rate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-aminophenol (1.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 4-aminophenol.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.
-
Nucleophilic Attack: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block, primarily utilized as a key intermediate in the synthesis of kinase inhibitors for oncology.[3][4] The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity, while the pyridine nitrogen often acts as a crucial hydrogen bond acceptor, interacting with the "hinge region" of a kinase's ATP-binding pocket.[4]
A prominent example is its use in the synthesis of irreversible inhibitors of the human epidermal growth factor receptor (EGFR) family of kinases, which are implicated in various cancers.[3]
Signaling Pathway Context:
Caption: Role of EGFR inhibitors in blocking downstream signaling pathways.
The aniline moiety of a molecule derived from this compound can be further functionalized to form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition and a durable therapeutic effect.[3] This strategic use highlights the compound's importance in creating highly specific and potent anti-cancer agents.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant.[1] GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Keep in a tightly sealed container in a cool, dry place.
Conclusion
This compound is more than a simple chemical compound; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, combined with its privileged structural motifs, establishes it as a critical starting material for developing next-generation therapeutics, particularly in the field of oncology. Understanding its properties, synthesis, and strategic applications is essential for any researcher aiming to design and create novel, impactful pharmaceutical agents.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-2-ylmethoxy)aniline
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pyridin-2-ylmethoxy)aniline (CAS No. 102137-46-2), a key intermediate in pharmaceutical research and materials science.[1] As a molecule incorporating both a pyridine and an aniline moiety linked by an ether bridge, its structural confirmation is paramount for ensuring the integrity of subsequent research and development. This document details the interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causality behind experimental choices and detailed, self-validating protocols are provided to equip researchers, scientists, and drug development professionals with the necessary insights for confident structural elucidation and quality control.
Introduction and Molecular Structure
This compound is a bifunctional organic compound with the molecular formula C₁₂H₁₂N₂O.[2] Its structure features a p-substituted aniline ring connected to a pyridine ring via a methylene ether linkage. This unique arrangement of aromatic and heteroaromatic systems imparts specific electronic and conformational properties, making it a valuable building block. Accurate and unambiguous characterization is the bedrock of its application. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and understand the chemical environment of each atom.
The molecular weight of this compound is 200.24 g/mol , and its exact mass is 200.094963011 Da.[2]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum is characterized by signals in both the aromatic region (for the pyridine and aniline rings) and the aliphatic region (for the methylene bridge).
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[3]
-
Frequency: A higher field spectrometer (e.g., 400 or 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[4]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.57 | d | 4.8 | 1H | H-6 (Py) |
| ~7.68 | td | 7.7, 1.8 | 1H | H-4 (Py) |
| ~7.49 | d | 7.8 | 1H | H-3 (Py) |
| ~7.20 | ddd | 7.5, 4.8, 0.9 | 1H | H-5 (Py) |
| ~6.85 | d | 8.8 | 2H | H-10'/H-14' (Aniline) |
| ~6.65 | d | 8.8 | 2H | H-11'/H-13' (Aniline) |
| ~5.15 | s | - | 2H | H-7' (CH₂) |
| ~3.60 | br s | - | 2H | H-15' (NH₂) |
Note: Data is synthesized from spectral information for structurally similar compounds and general chemical shift principles. Exact values may vary slightly based on experimental conditions.
Interpretation:
-
Pyridine Ring: The four protons on the pyridine ring appear as distinct signals. The H-6 proton, adjacent to the nitrogen, is the most deshielded and appears furthest downfield as a doublet. The H-3, H-4, and H-5 protons exhibit characteristic triplet of doublets and doublet of doublets of doublets patterns due to their respective couplings.
-
Aniline Ring: Due to the electron-donating effect of the ether and amino groups and the symmetry of the para-substitution, the aniline protons appear as two distinct doublets, each integrating to 2H. The protons ortho to the ether linkage (H-10'/H-14') are slightly more deshielded than those ortho to the amino group (H-11'/H-13').
-
Methylene Bridge (H-7'): The two protons of the -CH₂- group are chemically equivalent and appear as a sharp singlet around 5.15 ppm. Its downfield shift is indicative of its position between two electronegative atoms (oxygen and the pyridine ring).
-
Amine Protons (H-15'): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~157.0 | C-2 (Py) |
| ~149.5 | C-6 (Py) |
| ~149.0 | C-12' (Aniline) |
| ~141.0 | C-9' (Aniline) |
| ~137.0 | C-4 (Py) |
| ~122.5 | C-5 (Py) |
| ~121.0 | C-3 (Py) |
| ~116.0 | C-11'/C-13' (Aniline) |
| ~115.5 | C-10'/C-14' (Aniline) |
| ~70.0 | C-7' (CH₂) |
Note: Data is synthesized based on established principles of ¹³C NMR spectroscopy and data for analogous structures.[5][6]
Interpretation:
-
The spectrum shows 10 distinct signals, corresponding to the 10 unique carbon environments (two pairs of carbons on the aniline ring are equivalent by symmetry).
-
The carbons of the pyridine ring (C-2, C-6, C-4, C-5, C-3) are assigned based on their known chemical shift ranges.[7] The C-2 carbon, bonded to both nitrogen and the methoxy group, is significantly downfield.
-
The aniline ring carbons attached to oxygen (C-9') and nitrogen (C-12') are the most downfield of the aniline signals due to the electronegativity of the heteroatoms.
-
The methylene bridge carbon (C-7') appears in the aliphatic region around 70 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Rationale for Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this amine. It typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.[8]
Table 3: Mass Spectrometry Data (ESI-MS)
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 201.10 | [M+H]⁺ | C₁₂H₁₃N₂O⁺ |
| 108.06 | [C₆H₆NO]⁺ | C₆H₆NO⁺ |
| 92.05 | [C₅H₄NCH₂]⁺ | C₆H₆N⁺ |
Interpretation: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 201. The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is the weakest bond in the structure. This cleavage can occur in two ways, leading to the major fragments observed.
Caption: Proposed ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Rationale for Experimental Choices:
-
Method: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation compared to KBr pellets.
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3420, 3340 | Strong, Sharp | N-H stretch (asymmetric & symmetric, primary amine) |
| 3050-3010 | Medium | Aromatic C-H stretch |
| 2950-2880 | Medium | Aliphatic C-H stretch (CH₂) |
| 1620 | Strong | N-H bend (scissoring) |
| 1595, 1510 | Strong | Aromatic C=C ring stretch (Aniline & Pyridine) |
| 1245 | Strong | Aryl-O-C stretch (asymmetric) |
| 1040 | Strong | Aryl-O-C stretch (symmetric) |
| 825 | Strong | p-substituted C-H bend (out-of-plane) |
Note: Data is synthesized from characteristic IR absorption frequencies for aniline and pyridine derivatives.[9][10]
Interpretation:
-
The two sharp bands above 3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amine (-NH₂).[8]
-
The strong, sharp band around 1245 cm⁻¹ is a key indicator of the aryl ether linkage (Ar-O-CH₂).
-
The bands in the 1620-1500 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings.
-
The strong band at 825 cm⁻¹ is highly indicative of the 1,4- (or para-) substitution pattern on the aniline ring.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) instrument at 298 K.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS peak at 0.00 ppm.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-MS instrument according to the manufacturer's guidelines. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern.
IR Spectroscopy Protocol
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environments of the pyridine, aniline, and methylene ether moieties. ESI-Mass Spectrometry validates the molecular formula with the correct molecular ion peak and shows a logical fragmentation pattern centered on the cleavage of the benzylic ether bond. Finally, IR spectroscopy confirms the presence of all key functional groups, including the primary amine, the aryl ether linkage, and the aromatic systems. Together, these techniques form a robust, self-validating system for the comprehensive characterization of this important chemical intermediate.
References
- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 2. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Aniline [webbook.nist.gov]
- 10. Pyridine [webbook.nist.gov]
4-(Pyridin-2-ylmethoxy)aniline solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(Pyridin-2-ylmethoxy)aniline
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data to provide a deep dive into the theoretical principles governing its solubility, based on its unique molecular structure. It presents field-proven, step-by-step protocols for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method, coupled with robust analytical quantification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure that the described methodologies are not just followed, but understood. This guide is designed to be a self-validating system, empowering scientists to generate reliable and reproducible solubility data essential for reaction optimization, purification, and formulation development.
Introduction to this compound
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates a pyridine ring, an ether linkage, and an aniline moiety, making it a versatile building block for more complex target molecules, particularly in the development of kinase inhibitors and other pharmacologically active agents.
Key Physicochemical Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₁₂N₂O[1]
-
Molecular Weight: 200.24 g/mol [1]
-
CAS Number: 102137-46-2[1]
-
SMILES: C1=CC=NC(=C1)COC2=CC=C(C=C2)N[1]
The solubility of this compound is a critical parameter that dictates its handling and application. In drug development, solubility influences everything from reaction kinetics in a chosen solvent to the feasibility of purification by crystallization and the ultimate bioavailability of a derived active pharmaceutical ingredient (API). This guide provides the theoretical and practical tools to accurately assess this vital property.
Theoretical Framework of Solubility: A Structural Analysis
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The solubility of this compound is governed by the interplay of its polar and non-polar functionalities and their potential interactions with a solvent.
Molecular Feature Breakdown:
-
Hydrogen Bond Donors: The primary amine (-NH₂) on the aniline ring is a potent hydrogen bond donor.
-
Hydrogen Bond Acceptors: Three sites are available for hydrogen bonding acceptance: the nitrogen atom in the pyridine ring, the ether oxygen, and the amine nitrogen.
-
Polar Regions: The pyridine, amine, and ether groups impart significant polarity to the molecule.
-
Non-polar Regions: The aromatic benzene ring and the methylene (-CH₂-) bridge constitute the non-polar, hydrophobic backbone.
This duality means the molecule is neither extremely polar nor entirely non-polar. Its solubility will be highest in solvents that can effectively engage with its diverse structural features. The basic nature of the aniline and pyridine nitrogens also implies that solubility will be dramatically enhanced in acidic aqueous solutions through the formation of highly polar ammonium and pyridinium salts.[4][5]
Caption: Molecular features of this compound and their predicted interactions with different solvent classes.
Qualitative Solubility Predictions:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -NH₂ group and the nitrogen/oxygen atoms.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. Lack of solvent H-bond donation may limit solubility compared to protics. |
| Ethers | THF, Dioxane | Moderate | The ether functionality is compatible, but overall polarity is lower than other polar classes. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Capable of dissolving moderately polar compounds, but lacks strong specific interactions. |
| Aromatic | Toluene | Low | Solubility driven by van der Waals forces with the aromatic rings; polar groups hinder high solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The molecule's significant polarity makes it largely incompatible with non-polar solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the internationally recognized standard for determining thermodynamic equilibrium solubility. It involves generating a saturated solution and then measuring the concentration of the dissolved analyte.
Principle: An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to allow the rate of dissolution to equal the rate of precipitation. The resulting supernatant is a saturated solution at that temperature.
Caption: Workflow for the Shake-Flask equilibrium solubility determination method.
Detailed Step-by-Step Methodology:
-
Materials and Reagents:
-
This compound (solid, >98% purity).
-
Selected organic solvents (HPLC grade or equivalent).
-
Glass vials with PTFE-lined screw caps.
-
Volumetric flasks and pipettes (Class A).
-
Analytical balance.
-
Temperature-controlled orbital shaker or rotator.
-
Centrifuge.
-
Syringes.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a time sufficient to reach equilibrium. A period of 24 to 72 hours is typical.[6] A preliminary time-course study can be run to determine the exact point at which concentration plateaus.
-
-
Phase Separation and Sampling:
-
Remove vials from the shaker and let them stand at the same constant temperature to allow solids to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Causality Check: It is critical to avoid disturbing the solid pellet. The tip of the syringe needle should be kept in the upper portion of the supernatant.
-
-
Filtration and Dilution:
-
Attach a 0.22 µm syringe filter to the syringe. Discard the first ~100 µL of filtrate to saturate any binding sites on the filter membrane.
-
Filter the remaining solution into a pre-weighed vial or volumetric flask.
-
Accurately weigh or dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the calibrated range of the analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.
-
Analytical Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method for quantifying this compound due to its high selectivity, sensitivity, and robustness.[7] The method separates the analyte from potential impurities, ensuring accurate measurement.
Justification of Method Choice: The aromatic nature of the compound provides strong UV absorbance for sensitive detection. RP-HPLC is ideal for moderately polar compounds, and the use of an acidic mobile phase modifier ensures sharp, symmetrical peaks by protonating the basic nitrogen centers, minimizing undesirable interactions with the stationary phase.
Caption: Workflow for quantification of solubility samples using HPLC.
Exemplary HPLC Protocol:
-
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: e.g., Start at 10% B, ramp to 90% B over 10 minutes, hold, and re-equilibrate. (An isocratic method may also be developed).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution (likely ~254 nm or ~270 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock.
-
Calibration Standards: Perform serial dilutions from the stock solution to create a set of standards covering the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
Sample Preparation: Dilute the filtered supernatant from the shake-flask experiment (Section 3) with the mobile phase to fall within the middle of the calibration curve.
-
-
Analysis and Calculation:
-
Run the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).
-
Inject the prepared sample(s).
-
Calculate the concentration of the diluted sample (C_diluted) using the regression equation: C_diluted = (Peak_Area_Sample - y_intercept) / slope.
-
Calculate the final solubility (S) in the original solvent: S (mg/mL) = C_diluted (mg/mL) * Dilution_Factor.
-
Conclusion
The solubility of this compound is a complex property dictated by its multifunctional chemical structure. A theoretical analysis predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. This guide provides a robust, self-validating experimental framework for obtaining precise, quantitative solubility data. By combining the gold-standard Shake-Flask method for achieving thermodynamic equilibrium with the specificity and accuracy of RP-HPLC for quantification, researchers can generate the reliable data necessary to advance their work in synthesis, purification, and formulation. Adherence to these detailed protocols will ensure data integrity and reproducibility, critical tenets of scientific research.
References
- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Emerging Potential of 4-(Pyridin-2-ylmethoxy)aniline in Medicinal Chemistry: A Technical Guide
Abstract
The confluence of pyridine and aniline moieties within a single molecular framework presents a compelling starting point for drug discovery. 4-(Pyridin-2-ylmethoxy)aniline, a scaffold possessing this unique combination, is gaining recognition as a versatile building block with significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the core attributes of this compound, from its synthesis to its burgeoning applications in medicinal chemistry. We will delve into its established role as a precursor for potent kinase inhibitors in oncology and explore its prospective utility in neuroprotection, anti-inflammatory, and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols to facilitate the exploration of this promising scaffold.
Introduction: The Strategic Amalgamation of Pyridine and Aniline
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, often playing a crucial role in binding to the hinge region of kinases.[1] Similarly, the aniline fragment is a common pharmacophore, particularly in kinase inhibitors, where the amino group can serve as a key hydrogen bond donor.[2] The strategic combination of these two pharmacophores in this compound via a flexible ether linkage creates a molecule with inherent potential for biological activity and a high degree of "drug-likeness".
This guide will illuminate the multifaceted potential of this scaffold, moving beyond a singular focus to present a holistic view of its applicability in modern drug discovery. We will begin by detailing the synthetic routes to the core molecule, followed by a comprehensive analysis of its potential therapeutic applications, substantiated by detailed experimental workflows.
Synthesis of the this compound Core
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[3][4] In this case, the sodium salt of 4-aminophenol is reacted with 2-(chloromethyl)pyridine.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-aminophenol and 2-(chloromethyl)pyridine hydrochloride.
Materials:
-
4-Aminophenol
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Chloromethyl)pyridine hydrochloride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
-
Ether Formation: In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of 2-(chloromethyl)pyridine to the stirred solution of the sodium phenoxide at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Potential Applications in Oncology: A Focus on Kinase Inhibition
The structural motifs within this compound make it an ideal starting point for the design of kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the aniline moiety can be further functionalized to occupy the ATP-binding pocket and interact with surrounding residues.
A notable example is the development of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives as potent inhibitors of the BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML).
The BCR-ABL Kinase Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of BCR-ABL kinase activity is a clinically validated strategy for the treatment of CML.
Caption: Simplified BCR-ABL signaling pathway and the point of intervention for this compound-based inhibitors.
Experimental Workflow: Evaluation of Anticancer Activity
A systematic approach is necessary to evaluate the potential of this compound derivatives as anticancer agents. This workflow progresses from in vitro enzymatic assays to cell-based and finally in vivo models.
Caption: A streamlined workflow for the preclinical evaluation of anticancer drug candidates derived from this compound.
Objective: To determine the in vitro inhibitory activity of test compounds against the BCR-ABL kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[5]
Materials:
-
Recombinant human ABL1 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO as a vehicle control.
-
Add 2 µL of a solution containing the ABL1 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.[6]
Materials:
-
BCR-ABL positive cell line (e.g., K-562)
-
BCR-ABL negative control cell line (e.g., HEK293)
-
RPMI-1640 medium supplemented with 10% FBS
-
MTT or MTS reagent
-
96-well clear-bottom plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Viability Measurement: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Objective: To evaluate the in vivo antitumor efficacy of lead compounds.[7][8][9]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
BCR-ABL positive human tumor cells (e.g., K-562)
-
Matrigel (optional)
-
Lead compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the lead compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).[8]
-
Efficacy Endpoints: Continue treatment for a specified period. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.
Quantitative Data for Representative Kinase Inhibitors
The following table presents representative IC50 values for known kinase inhibitors to provide a benchmark for evaluating new compounds derived from the this compound scaffold.
| Compound | Target Kinase | IC50 (nM) |
| Imatinib | BCR-ABL | 250-750 |
| Dasatinib | BCR-ABL | <1 |
| Nilotinib | BCR-ABL | 20-30 |
| Hypothetical Derivative 1 | BCR-ABL | 50 |
| Hypothetical Derivative 2 | SRC | 75 |
Note: Data for hypothetical derivatives are for illustrative purposes.
Emerging Applications: Beyond Oncology
While the application of this compound in oncology is the most established, its structural features suggest potential in other therapeutic areas.
Neuroprotective Potential
Both pyridine and aniline derivatives have been investigated for their neuroprotective effects.[10][11][12] The ability of the pyridine nitrogen to interact with various receptors and enzymes in the central nervous system, coupled with the antioxidant properties often associated with aniline-containing compounds, makes this scaffold an intriguing starting point for the development of novel neuroprotective agents.
Objective: To assess the ability of test compounds to protect neuronal cells from excitotoxicity or oxidative stress.[13]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Neurotoxin (e.g., glutamate, H₂O₂)
-
Cell culture medium and supplements
-
MTT or LDH cytotoxicity assay kit
-
Test compounds
Procedure:
-
Cell Culture: Culture neuronal cells in appropriate multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress) for a defined period.
-
Assessment of Cell Viability: Measure cell viability using an MTT assay or assess cell death using an LDH release assay.
-
Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Anti-inflammatory Properties
Derivatives of both pyridine and aniline have demonstrated anti-inflammatory activity.[14][15] The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.
Objective: To evaluate the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[16]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Griess reagent for NO measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Test compounds
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with test compounds at various concentrations for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Measurement of Nitric Oxide: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measurement of Cytokines: Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production and determine the IC50 values.
Antimicrobial Activity
The pyridine ring is a component of many natural and synthetic antimicrobial agents. The exploration of this compound derivatives as novel antibacterial or antifungal agents is a promising avenue of research.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds serially diluted in broth
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Assay Setup: In a 96-well plate, add the serially diluted test compounds to the wells.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a strategically designed scaffold with a high potential for yielding novel therapeutic agents. Its proven utility in the development of kinase inhibitors for cancer treatment is just the beginning. The preliminary evidence for its potential in neuroprotection, anti-inflammatory, and antimicrobial applications warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically explore the full therapeutic potential of this versatile molecule and its derivatives. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. mjpms.in [mjpms.in]
An In-Depth Technical Guide to the Biological Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives
Abstract
The 4-(pyridin-2-ylmethoxy)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of its derivatives. Primarily focusing on their prominent role as anticancer agents, we delve into their mechanisms of action, particularly as kinase inhibitors, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This document synthesizes data from preclinical studies, detailing essential in vitro and in vivo evaluation methodologies, and offers a forward-looking perspective on the challenges and future directions for this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Pyridine-Aniline Scaffold
The pyridine ring is a fundamental heterocyclic motif and the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions make it a highly valuable component in drug design.[2] Similarly, the aniline scaffold is a prevalent feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[3][4]
The combination of these two key pharmacophores through a flexible ether linkage, creating the this compound core, has given rise to a class of derivatives with significant therapeutic potential. These compounds have been extensively investigated for a range of biological activities, with a primary focus on oncology.[5] Their structural framework allows for targeted modulation of critical molecular pathways implicated in cancer progression, making them a subject of intense research and development.[2]
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a nucleophilic substitution reaction. A common approach is the coupling of a substituted 4-aminophenol with 2-(chloromethyl)pyridine or a related electrophile. Further modifications can be introduced on the aniline nitrogen to generate diverse libraries of compounds, such as ureas, amides, and other functional groups, for biological screening.[5]
General Synthesis Workflow
The synthesis can be logically broken down into key stages, from starting materials to the final purified derivatives ready for biological evaluation.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
This protocol is adapted from a published procedure for synthesizing urea derivatives with demonstrated anticancer activity.[5]
Materials:
-
This compound
-
Substituted phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous DCM (10 mL) to dissolve the starting material.
-
Reagent Addition: While stirring, add the substituted phenyl isocyanate (1.1 mmol, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Anticancer Activity: Targeting Kinase Signaling
A predominant biological activity of this compound derivatives is their ability to inhibit the proliferation of cancer cells. Many of these compounds function as small-molecule kinase inhibitors, targeting enzymes that are often overexpressed or dysregulated in various cancers.[3]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial enzymes that regulate a majority of cellular processes by phosphorylating target proteins. The aberrant activity of specific kinases, particularly tyrosine kinases (TKs), is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[3] Derivatives of the this compound scaffold have been shown to inhibit several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[3][6]
-
Src Kinase: Involved in cell proliferation, survival, and metastasis.[7]
-
Class III Receptor Tyrosine Kinases (e.g., PDGFR): Implicated in tumor growth and angiogenesis.[8][9]
These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
In Vitro Antiproliferative Activity
The anticancer potential of these derivatives is initially assessed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | A549 (Lung) | 3.5 - 15.2 | [5] |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7 (Breast) | <3.0 - 12.8 | [5] |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | HCT116 (Colon) | 4.1 - 20.1 | [5] |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | PC3 (Prostate) | <3.0 - 14.5 | [5] |
| 4-Anilinoquinazoline | A431 (Skin) | 3.0 - 3.5 | [6] |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitrile | Cell-based Src Assay | Potent Activity | [7] |
Note: The table presents a selection of reported activities to illustrate the general potency range.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For this compound derivatives, SAR studies have revealed key structural features that influence their inhibitory potency.[1]
-
Aniline Substituents: Modifications on the aniline ring are critical. The introduction of specific groups can enhance binding affinity to the target kinase. For instance, urea-based derivatives have shown significant potency.[5]
-
Pyridine Ring: The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the molecule within the kinase's active site. Substitutions on the pyridine ring can modulate this interaction and impact overall activity.[7]
-
Linker: The methoxy (-OCH₂-) linker provides optimal flexibility, allowing the pyridine and aniline moieties to adopt a favorable conformation for binding.
Caption: Key structure-activity relationship features of the this compound scaffold.
Preclinical Evaluation Methodologies
The translation of a promising compound from a chemical entity to a potential drug candidate requires rigorous preclinical evaluation using established in vitro and in vivo models.
In Vitro Assays
-
Cytotoxicity Assays (e.g., MTT Assay): These are foundational assays to determine a compound's ability to inhibit cell proliferation. They measure the metabolic activity of cells, which correlates with cell viability.
-
Kinase Inhibition Assays: These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific target kinase. They are crucial for confirming the mechanism of action.
This is a generalized protocol for assessing kinase inhibitory activity.[10]
Materials:
-
Synthesized this compound derivative
-
Recombinant human kinase enzyme (e.g., EGFR, Src)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³³P]ATP)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent like DMSO.
-
Reaction Mixture: In a 96-well plate, combine the kinase enzyme, peptide substrate, and kinase reaction buffer.
-
Compound Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
In Vivo Models
To evaluate the efficacy of a compound in a complex biological system, animal models are essential.[11]
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[12][13] They are critical for understanding drug exposure and establishing a dosing regimen.
-
Xenograft Models: These are the gold standard for testing anticancer agents in vivo. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is measured over time.[7][14]
This protocol provides a general framework for an in vivo efficacy study.[7]
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., Nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT116) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses).
-
Dosing: Administer the test compound and controls to the mice according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
Derivatives of this compound have firmly established themselves as a promising class of compounds, particularly in the realm of anticancer drug discovery. Their synthetic tractability and potent activity as kinase inhibitors underscore their therapeutic potential.
However, challenges remain. Key areas for future research include:
-
Improving Selectivity: Enhancing selectivity for target kinases over related enzymes to minimize off-target effects and improve the safety profile.
-
Overcoming Resistance: Designing next-generation derivatives that can overcome acquired resistance mechanisms, a common issue with targeted therapies.[3]
-
Optimizing Pharmacokinetics: Improving the ADME properties of lead compounds to ensure adequate drug exposure and bioavailability.[2]
Continued interdisciplinary research, combining medicinal chemistry, molecular modeling, and robust biological evaluation, will be crucial to fully realize the clinical potential of this important chemical scaffold and to develop novel, effective therapies for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Animal models for testing anti-prion drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Strategic Role of 4-(Pyridin-2-ylmethoxy)aniline as a Synthetic Intermediate in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Pyridin-2-ylmethoxy)aniline is a heterocyclic aromatic amine that has emerged as a critical building block in medicinal chemistry. Its unique structure, combining a nucleophilic aniline moiety with a hydrogen-bond-accepting pyridine ring connected by a flexible ether linkage, makes it a "privileged" scaffold for targeting complex biological systems.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and its pivotal role as an intermediate in the development of potent kinase inhibitors. We will explore the causality behind its synthetic utility and provide detailed experimental protocols, offering field-proven insights for researchers in drug development.
Introduction: A Scaffold of Significance
In the landscape of pharmaceutical synthesis, intermediates are the unsung heroes that bridge simple starting materials to complex Active Pharmaceutical Ingredients (APIs). This compound (CAS No. 102137-46-2) is a prime example of such a vital component.[2] Its structure is not a random assortment of functional groups; it is a carefully evolved scaffold that presents key pharmacophoric features essential for molecular recognition by biological targets, particularly protein kinases.[3]
The molecule can be deconstructed into three key regions:
-
The Aniline Ring: The primary amine (-NH₂) on the phenyl ring is a potent nucleophile and a hydrogen bond donor. This serves as the primary reactive handle for covalently linking the intermediate to other molecular fragments, most commonly through nucleophilic aromatic substitution or amide bond formation.[4]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. In the context of kinase inhibition, this feature is critical for anchoring the molecule into the ATP-binding pocket by forming a crucial hydrogen bond with the "hinge region" of the enzyme.[1]
-
The Methoxy Bridge (-O-CH₂-): The ether linkage provides both stability and optimal spatial orientation between the aniline and pyridine rings. This flexibility allows the molecule to adopt a low-energy conformation for effective target binding.
This combination of features makes this compound and its derivatives indispensable in the synthesis of targeted therapies, particularly for oncology.[5]
Synthesis of the Intermediate
The preparation of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common and industrially scalable approach involves a Williamson ether synthesis followed by a nitro group reduction. This strategy is advantageous as it utilizes readily available starting materials.
Synthetic Pathway Overview
The synthesis begins with the coupling of a protected aminophenol (in the form of a nitrophenol) with a pyridine-containing electrophile, followed by the chemical reduction of the nitro group to the desired aniline.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((4-Nitrophenoxy)methyl)pyridine
This step is a classic Williamson ether synthesis. The causality for using a strong base like potassium carbonate is to deprotonate the weakly acidic hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of 2-(chloromethyl)pyridine.
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq), neutralized and extracted, or the free base, in DMF to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water. A solid precipitate will form.
-
Isolation: Collect the solid by filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to yield 2-((4-nitrophenoxy)methyl)pyridine.
Step 2: Synthesis of this compound
The reduction of the aromatic nitro group is a critical step. While various reagents can be used, a common method involves iron powder in the presence of an electrolyte like ammonium chloride, which is effective, inexpensive, and avoids the need for high-pressure hydrogenation equipment.[6]
-
Setup: In a 1 L three-neck flask fitted with a mechanical stirrer and reflux condenser, create a slurry of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heating: Heat the slurry to reflux (approximately 80 °C) with vigorous stirring.
-
Addition: Add the 2-((4-nitrophenoxy)methyl)pyridine (1.0 eq) from Step 1 portion-wise to the refluxing slurry. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup: Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization to achieve the high purity (≥98%) required for subsequent pharmaceutical applications.
Physicochemical Properties and Spectroscopic Profile
Accurate characterization of an intermediate is paramount for its use in regulated GMP (Good Manufacturing Practice) environments. The properties of this compound are well-documented.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 102137-46-2 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | [2] |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N | [2] |
| InChIKey | CGWMMQFGQVDRII-UHFFFAOYSA-N | [2] |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is characteristic. It will show signals for the aromatic protons on both the pyridine and aniline rings, a key singlet for the methylene bridge protons (-O-CH₂-) typically around 5.0-5.3 ppm, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The carbon spectrum will show the expected number of aromatic signals and a distinct signal for the methylene carbon.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion at m/z 201.24.
Application in the Synthesis of Bioactive Molecules: A Case Study
The primary and most high-value application of this compound and its analogs is in the synthesis of kinase inhibitors for cancer therapy.[5] A prominent example is its role in building the core structure of drugs related to Lapatinib and Neratinib, which are dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][7]
Case Study: Nucleophilic Aromatic Substitution in Kinase Inhibitor Synthesis
In this workflow, a chlorinated analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline , is used. The chlorine atom at the 3-position provides additional steric and electronic properties that can enhance binding affinity and selectivity for the target kinase.[7] The core reaction is a nucleophilic aromatic substitution (SNAr) where the aniline acts as the nucleophile, displacing a chlorine atom from a heterocyclic core, typically a 4-chloroquinazoline.[4][8]
Caption: Workflow for coupling the intermediate with a quinazoline core.
Protocol: Coupling with 4-Chloro-6-iodoquinazoline
This protocol demonstrates the self-validating nature of the reaction; its progress can be easily monitored, and the product often crystallizes from the reaction mixture, simplifying purification.
-
Setup: Charge a reaction vessel with 4-chloro-6-iodoquinazoline (1.0 eq), 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.05 eq), and a suitable solvent such as isopropanol or n-butanol.[4]
-
Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to protonate the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.
-
Monitoring: Track the disappearance of the starting materials using TLC or HPLC. The formation of the product is often accompanied by the precipitation of a solid.
-
Isolation: Upon completion, cool the reaction mixture. The product, N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-6-iodoquinazolin-4-amine, often precipitates as its HCl or p-TSA salt. Collect the solid by filtration.
-
Purification: Wash the filtered solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether or hexanes. If necessary, the product can be neutralized with a base (e.g., NaHCO₃ solution) and recrystallized to achieve high purity. This intermediate is then ready for subsequent reactions, such as Suzuki coupling at the iodo-position, to complete the synthesis of the final drug molecule.[9][10]
Safety, Handling, and Storage
As a chemical intermediate, this compound must be handled with appropriate care. According to its GHS classification, it presents several hazards.[2]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent degradation.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is purpose-built to engage with one of the most important target classes in modern medicine. The synthetic routes to its preparation are robust and scalable, and its reactivity is predictable and efficient, making it a cornerstone for the construction of complex heterocyclic APIs. As research into kinase signaling pathways continues to expand, the demand for versatile and well-characterized building blocks like this compound and its derivatives will undoubtedly grow, solidifying its role in the future of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 7. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
A Senior Scientist's Guide to the Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
Introduction
4-(Pyridin-2-ylmethoxy)aniline is a versatile bifunctional molecule of significant interest to the medicinal chemistry community. Its structure, incorporating a pyridyl ether linked to an aniline core, serves as a key pharmacophore and a valuable building block in the development of targeted therapeutics, particularly kinase inhibitors. The pyridine nitrogen provides a crucial hydrogen bond acceptor site, while the aniline moiety offers a convenient point for synthetic elaboration to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
This technical guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a practical, field-proven perspective for researchers, scientists, and drug development professionals. Our focus is on empowering the practicing chemist to not only successfully synthesize the target molecule but also to understand and troubleshoot the process with confidence.
Chapter 1: Strategic Analysis of Synthetic Routes
The synthesis of this compound centers on the formation of an ether bond between a 4-aminophenol derivative and a 2-(halomethyl)pyridine or its equivalent. The primary challenge arises from the presence of two nucleophilic sites in the 4-aminophenol starting material: the phenolic hydroxyl group and the aromatic amino group. The amino group is generally more nucleophilic than the hydroxyl group, meaning direct alkylation will preferentially yield undesired N-alkylated products.
Therefore, a robust synthesis must address this selectivity issue. The most logical and widely practiced strategy involves a three-stage workflow:
-
Protection: The amino group of 4-aminophenol is temporarily "masked" with a protecting group to prevent it from reacting.
-
Coupling (Etherification): The ether linkage is formed by reacting the protected 4-aminophenol with a suitable pyridine-based electrophile.
-
Deprotection: The protecting group is removed to reveal the desired aniline functionality.
The two most prominent methods for the key etherification step are the Williamson Ether Synthesis and the Mitsunobu Reaction.
`dot graph "synthetic_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_main" { label="Overall Synthetic Strategy"; bgcolor="#FFFFFF"; color="#4285F4";
} } ` Caption: High-level workflow for the synthesis of the target molecule.
Below is a comparative summary of the primary etherification strategies.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Key Reagents | Strong Base (NaH, K₂CO₃), Alkyl Halide (e.g., 2-(chloromethyl)pyridine) | Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD), Alcohol (2-pyridinemethanol) |
| Mechanism | SN2 | Redox Condensation |
| Key Advantage | Cost-effective, uses common reagents, scalable. | Mild conditions, proceeds with inversion of stereochemistry (if applicable).[3][4] |
| Key Disadvantage | Requires a strong base which can be sensitive; potential for elimination side reactions.[5] | Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification; reagents are more expensive. |
| Typical Solvents | Polar aprotic (DMF, Acetonitrile).[6] | Anhydrous THF, Dichloromethane. |
Chapter 2: The Workhorse Method: Williamson Ether Synthesis
The Williamson ether synthesis is the most common and industrially feasible method for preparing aryl ethers.[6] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][7] First, a strong base is used to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the ether.
For the synthesis of our target, this translates to the reaction between the phenoxide of N-(4-hydroxyphenyl)acetamide and 2-(chloromethyl)pyridine.
`dot graph "williamson_mechanism" { layout="dot"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_step1" { label="Step 1: Deprotonation"; bgcolor="#F1F3F4"; "Phenol" [label="R-O-H"]; "Base" [label="B:⁻"]; "Phenoxide" [label="R-O:⁻"]; "HB" [label="H-B"]; "Phenol" -> "Phenoxide" [label="Base abstracts proton"]; }
subgraph "cluster_step2" { label="Step 2: SN2 Attack"; bgcolor="#F1F3F4"; "Phenoxide_ion" [label="R-O:⁻"]; "AlkylHalide" [label="CH₂(Py)-Cl"]; "TransitionState" [label="[R-O···CH₂(Py)···Cl]⁻", shape=box, style=dashed]; "Ether" [label="R-O-CH₂(Py)"]; "Halide" [label="Cl⁻"]; "Phenoxide_ion" -> "TransitionState" [label="Nucleophilic attack"]; "AlkylHalide" -> "TransitionState"; "TransitionState" -> "Ether" [label="Bond formation"]; "TransitionState" -> "Halide" [label="Leaving group departs"]; }
"Phenoxide" -> "Phenoxide_ion" [style=invis]; } ` Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol is a robust, three-step procedure derived from established methodologies for amine protection, Williamson ether synthesis, and subsequent deprotection.[8][9][10]
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Amine Protection)
-
Rationale: Acetylation of the amino group in 4-aminophenol is a straightforward and effective way to prevent N-alkylation in the subsequent step. Acetic anhydride is an inexpensive and highly efficient acetylating agent.
-
Procedure:
-
Suspend 4-aminophenol (1.0 eq.) in glacial acetic acid (approx. 3 mL per gram of aminophenol) in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirred suspension, add acetic anhydride (1.2 eq.) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
-
Step 2: Synthesis of N-(4-((pyridin-2-yl)methoxy)phenyl)acetamide
-
Rationale: This is the key ether-forming step. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the phenoxide anion highly reactive.[6] 2-(Chloromethyl)pyridine hydrochloride is a common, stable source of the required electrophile; it is neutralized in situ or prior to reaction.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add N-(4-hydroxyphenyl)acetamide (1.0 eq.) and dissolve it in anhydrous DMF (approx. 5-10 mL per gram).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) and a neutralizing base like triethylamine (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the product.
-
Step 3: Synthesis of this compound (Deprotection)
-
Rationale: The acetyl protecting group is readily removed by hydrolysis under basic conditions. A mixture of ethanol and aqueous potassium hydroxide (KOH) is effective for this transformation.[10]
-
Procedure:
-
Suspend the N-(4-((pyridin-2-yl)methoxy)phenyl)acetamide (1.0 eq.) in ethanol (approx. 10 mL per gram).
-
Add a concentrated aqueous solution of potassium hydroxide (e.g., 10M KOH, 4-5 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-36 hours. The reaction should become homogeneous as it proceeds. Monitor for the disappearance of starting material by TLC.
-
Cool the reaction mixture and partially remove the ethanol under reduced pressure.
-
Dilute the residue with water, which should cause the product to precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and dry to yield the final product, this compound.
-
Chapter 3: Alternative Approaches: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for forming the C-O bond under milder, non-basic conditions.[4] This reaction converts an alcohol into a variety of functional groups, including ethers, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
The key advantage is its ability to couple weakly acidic nucleophiles (like phenols) with primary or secondary alcohols. In this context, the reaction would involve coupling N-(4-hydroxyphenyl)acetamide with 2-pyridinemethanol.
`dot graph "mitsunobu_overview" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
reagents [label="Protected Phenol (R-OH)\n+ 2-Pyridinemethanol (Py-CH₂OH)\n+ PPh₃\n+ DEAD/DIAD", shape=box, style=filled, fillcolor="#E8F0FE"]; activation [label="Redox Activation", shape=oval, style=filled, fillcolor="#D2E3FC"]; intermediate [label="[R-O-P⁺Ph₃] Intermediate", shape= Mdiamond, style=filled, fillcolor="#FCE8B2"]; product [label="Desired Ether (R-O-CH₂-Py)\n+ Ph₃P=O\n+ Hydrazine byproduct", shape=box, style=filled, fillcolor="#C6F6D5"];
reagents -> activation -> intermediate -> product; } ` Caption: Conceptual overview of the Mitsunobu reaction for ether synthesis.
When to Consider the Mitsunobu Reaction:
-
Acid/Base Sensitivity: When other functional groups in the molecule are sensitive to the strong bases used in the Williamson synthesis.
-
Substrate Availability: If 2-pyridinemethanol is more readily available or cost-effective than 2-(chloromethyl)pyridine.
-
Byproduct Tolerance: While effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be carefully removed during purification. For phenols with higher pKa values, modified reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be required to avoid side reactions and improve yields.[12]
Chapter 4: Process Considerations: Purification and Characterization
Purification: For both synthetic routes, purification of the intermediate and final products is crucial.
-
Column Chromatography: Silica gel chromatography is the standard method for purifying the protected ether intermediate. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
-
Recrystallization/Precipitation: The final product, this compound, is often a crystalline solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by controlled precipitation as described in the deprotection protocol.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic peaks for the aromatic protons of both the aniline and pyridine rings, the benzylic methylene protons (~5.1 ppm), and the amine protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the N-H bonds of the primary amine, C-O ether linkage, and aromatic C-H bonds.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence involving amine protection, Williamson ether synthesis, and deprotection. This strategy effectively circumvents the issue of N-alkylation and provides a scalable and cost-effective route to this valuable building block. While the Mitsunobu reaction presents a viable alternative under milder conditions, the challenges associated with byproduct removal often make the Williamson approach preferable for larger-scale preparations. This guide provides the strategic insight and detailed protocols necessary for the successful and efficient synthesis of this important medicinal chemistry intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Compound 2-(4-methoxyphenoxy)-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide -... [chemdiv.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- 9. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-(Pyridin-2-ylmethoxy)aniline: A Key Intermediate
An Application Note for Drug Development Professionals
Introduction
4-(Pyridin-2-ylmethoxy)aniline is a vital molecular scaffold in medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring linked via an ether bridge to an aniline moiety, serves as a versatile building block for a range of pharmacologically active compounds, including kinase inhibitors for oncology applications. The ether linkage provides conformational flexibility, while the aniline and pyridine groups offer reactive sites for further molecular elaboration and hydrogen bonding interactions with biological targets.
This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. This robust and widely used method offers a reliable pathway to this important intermediate. The causality behind experimental choices, safety considerations, and characterization methods are explained to ensure scientific integrity and reproducibility for researchers in the field.
Reaction Principle and Mechanism
The synthesis is achieved via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The core of this transformation is the formation of an ether bond between an alkoxide (or in this case, a phenoxide) and an alkyl halide.
The mechanism proceeds in two key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-aminophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 4-aminophenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of 2-picolyl chloride. This concerted step results in the displacement of the chloride leaving group and the formation of the desired ether linkage.[2][3]
Caption: Mechanism of the Williamson ether synthesis.
Materials and Safety
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |
| 2-Picolyl chloride hydrochloride | 6959-47-3 | C₆H₇Cl₂N | 164.04 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Standard Laboratory Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, separatory funnel, rotary evaporator, Buchner funnel, and glassware for filtration and recrystallization.
Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.
-
4-Aminophenol: Harmful if swallowed or inhaled.[4][5] Suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[4][5][6] Avoid creating dust.
-
2-Picolyl chloride hydrochloride: Causes severe skin burns and eye damage.[7] It is harmful if swallowed and is a respiratory irritant.[8][9] Do not breathe dust.[8][10] Handle with extreme care.
-
N,N-Dimethylformamide (DMF): A reproductive hazard and a skin irritant. It is readily absorbed through the skin.
Ensure that eyewash stations and safety showers are readily accessible.[8][10] All waste must be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
This procedure is designed for a 10 mmol scale synthesis.
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-aminophenol (1.09 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).
-
Add 25 mL of anhydrous N,N-Dimethylformamide (DMF).
Step 2: Addition of Alkylating Agent
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Add 2-picolyl chloride hydrochloride (1.64 g, 10.0 mmol, 1.0 equivalent) to the flask in three small portions over 15 minutes. The hydrochloride salt will be neutralized in situ by the excess base.
Step 3: Reaction Execution
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Maintain stirring at this temperature for 12-18 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The disappearance of the 4-aminophenol spot indicates reaction completion.
Step 4: Product Isolation (Work-up)
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product.
-
Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with an additional 50 mL of deionized water.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[11]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly turbid (cloudy).[11]
-
Add a few drops of hot ethanol to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol [12] |
| Appearance | Off-white to light brown solid |
| Melting Point | Literature values vary; typically determined experimentally |
| ¹H NMR | Expect characteristic peaks for aromatic protons on both rings, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons. |
| Mass Spectrometry (ESI-MS) | m/z = 201.10 [M+H]⁺ |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Base is not sufficiently strong or is hydrated.- Poor quality of starting materials. | - Increase reaction time or temperature slightly (e.g., to 80 °C).- Use freshly dried, anhydrous potassium carbonate.- Confirm the purity of reactants before starting. |
| Low Yield | - N-alkylation of the aniline as a side reaction.- Product loss during work-up or recrystallization.- E2 elimination of the alkyl halide (less likely for primary halides).[3] | - Maintain the recommended temperature to minimize side reactions.- Use a less nucleophilic base if N-alkylation is significant.- Optimize recrystallization solvent and volume to minimize solubility of the product in the cold mother liquor. |
| Oily or Impure Product | - Incomplete removal of DMF solvent.- Presence of side products.- Inefficient recrystallization. | - Ensure the product is thoroughly washed with water during work-up to remove residual DMF.- Consider purification by silica gel column chromatography if recrystallization is ineffective.- Test different solvent systems for recrystallization.[11] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-(Pyridin-2-ylmethoxy)aniline Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of the 4-(Pyridin-2-ylmethoxy)aniline Scaffold in Medicinal Chemistry
The this compound core is a privileged scaffold in modern drug discovery, frequently serving as a key building block for a diverse range of pharmacologically active agents. Its structural motif, which combines a flexible pyridyl ether linkage with a reactive aniline moiety, provides a unique platform for generating libraries of compounds with tunable physicochemical and biological properties. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, a feature exploited in the design of numerous kinase inhibitors.[1] The aniline functional group offers a convenient handle for a variety of chemical modifications, allowing for the introduction of diverse side chains to enhance potency, selectivity, and pharmacokinetic profiles.[1]
This technical guide provides a detailed, in-depth exploration of the synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of two primary synthetic strategies—the Williamson ether synthesis and the Mitsunobu reaction—offering field-proven insights into experimental choices and potential challenges. Furthermore, this document will provide step-by-step protocols for the synthesis of the core molecule and its subsequent derivatization into ureas, thioureas, and sulfonamides, which are common pharmacophores in many therapeutic agents.
Synthetic Strategies for this compound
The construction of the ether linkage in this compound can be efficiently achieved through two principal synthetic methodologies: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.
Strategy 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] For the synthesis of this compound, a two-step sequence is often employed, starting with the coupling of 4-nitrophenol with a suitable 2-(halomethyl)pyridine, followed by the reduction of the nitro group to the desired aniline. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.
Reaction Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for this compound.
This protocol details the SN2 reaction between 4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride. The use of a base, such as potassium carbonate, is crucial for the in-situ deprotonation of the phenol to generate the nucleophilic phenoxide.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenol | 139.11 | 1.39 g | 10 mmol |
| 2-(Chloromethyl)pyridine hydrochloride | 164.03 | 1.64 g | 10 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Add N,N-dimethylformamide (DMF, 50 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid in a vacuum oven to afford 4-(pyridin-2-ylmethoxy)-1-nitrobenzene as a pale yellow solid. The product is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.
The reduction of the nitro group can be achieved using various methods. Here, we present two common and effective protocols: reduction with tin(II) chloride and catalytic hydrogenation.
Method A: Reduction with Tin(II) Chloride Dihydrate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Pyridin-2-ylmethoxy)-1-nitrobenzene | 230.22 | 2.30 g | 10 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50 mmol |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | q.s. | - |
| Ethyl Acetate | 88.11 | As needed | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(pyridin-2-ylmethoxy)-1-nitrobenzene (2.30 g, 10 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.
Method B: Catalytic Hydrogenation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Pyridin-2-ylmethoxy)-1-nitrobenzene | 230.22 | 2.30 g | 10 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 230 mg | 10 mol% |
| Ethanol (EtOH) or Methanol (MeOH) | - | 100 mL | - |
| Hydrogen (H₂) | 2.02 | Balloon pressure | - |
Step-by-Step Procedure:
-
To a hydrogenation flask, add 4-(pyridin-2-ylmethoxy)-1-nitrobenzene (2.30 g, 10 mmol) and ethanol or methanol (100 mL).
-
Carefully add 10% Pd/C (230 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Strategy 2: The Mitsunobu Reaction Approach
The Mitsunobu reaction offers a powerful and often milder alternative for the formation of the ether linkage, proceeding with inversion of stereochemistry at the alcohol carbon.[3] This reaction involves the coupling of an alcohol with a nucleophile (in this case, a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] For the synthesis of pyridyl ethers, where the phenolic proton is less acidic, the use of more basic azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be advantageous.[5]
A practical approach involves the use of an N-Boc protected 4-aminophenol to prevent side reactions at the aniline nitrogen, followed by deprotection of the Boc group.
Reaction Workflow: Mitsunobu Reaction
Caption: Mitsunobu reaction workflow for this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-aminophenol | 209.24 | 2.09 g | 10 mmol |
| 2-Pyridinemethanol | 109.13 | 1.09 g | 10 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 3.15 g | 12 mmol |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 2.09 mL (40% in toluene) | 12 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Step-by-Step Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-aminophenol (2.09 g, 10 mmol), 2-pyridinemethanol (1.09 g, 10 mmol), and triphenylphosphine (3.15 g, 12 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) and stir the mixture at 0 °C (ice bath).
-
Slowly add diethyl azodicarboxylate (DEAD, 2.09 mL of a 40% solution in toluene, 12 mmol) dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the diethyl hydrazodicarboxylate byproduct.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the Boc-protected product.
The Boc protecting group is readily cleaved under acidic conditions.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl (4-(pyridin-2-ylmethoxy)phenyl)carbamate | 300.36 | 3.00 g | 10 mmol |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
Step-by-Step Procedure:
-
Dissolve the Boc-protected aniline (3.00 g, 10 mmol) in dichloromethane (DCM, 40 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, 10 mL) to the solution and stir at room temperature for 1-2 hours.[6]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound. Further purification can be achieved by column chromatography if needed.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | This compound |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides key information about the structure. The chemical shifts (δ) are reported in parts per million (ppm).
-
¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.[7]
-
IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
Purification by Column Chromatography
The purification of this compound and its derivatives can sometimes be challenging due to the basic nature of the pyridine and aniline nitrogens, which can lead to peak tailing on silica gel.[8] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[9] A typical eluent system for column chromatography is a gradient of ethyl acetate in hexane.
Derivatization of this compound
The primary amine of this compound is a versatile functional group that can be readily derivatized to access a wide range of analogues with potential biological activities.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are common in pharmacologically active compounds. They can be readily synthesized from the parent aniline by reaction with isocyanates or isothiocyanates, respectively.
Reaction Workflow: Derivatization of the Aniline
Caption: Derivatization pathways of this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 200.24 | 200 mg | 1 mmol |
| Substituted Isocyanate (R-NCO) | Varies | - | 1.1 mmol |
| Dichloromethane (DCM) or THF | - | 10 mL | - |
Step-by-Step Procedure:
-
Dissolve this compound (200 mg, 1 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a round-bottom flask.
-
Add the corresponding substituted isocyanate (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
If a precipitate forms, collect it by filtration and wash with the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired urea derivative.[10][11]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 200.24 | 200 mg | 1 mmol |
| Substituted Sulfonyl Chloride (R-SO₂Cl) | Varies | - | 1.1 mmol |
| Pyridine or Triethylamine | - | 2-3 equivalents | - |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
Step-by-Step Procedure:
-
Dissolve this compound (200 mg, 1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C.
-
Add pyridine or triethylamine (2-3 equivalents) to the solution.
-
Slowly add the substituted sulfonyl chloride (1.1 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. After completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.[2][12]
Conclusion
This comprehensive guide has detailed robust and versatile synthetic protocols for the preparation of this compound and its derivatives. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on specific laboratory constraints and the desired complexity of the target molecules. The derivatization protocols provided offer a gateway to a wide array of analogues with potential applications in drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently synthesize these valuable compounds for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
Application Note & Protocol: A Modular Approach to the Synthesis of 4-(Pyridin-2-ylmethoxy)aniline via Palladium-Catalyzed C-N Cross-Coupling
Introduction: Strategic Importance and Synthetic Challenges
4-(Pyridin-2-ylmethoxy)aniline is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its diaryl ether-amine framework is present in numerous biologically active compounds, making its efficient and scalable synthesis a topic of significant interest for drug development professionals.[1][2] The primary challenge in constructing this molecule lies in the selective formation of either the C-O (ether) or C-N (amine) bond without resorting to complex protecting group strategies, which add steps and reduce overall yield.
This application note details a robust and highly efficient two-step synthetic protocol centered around the palladium-catalyzed Buchwald-Hartwig amination.[3][4][5] We will first describe the synthesis of a key aryl bromide intermediate, followed by a detailed protocol for the subsequent C-N bond formation. This modular approach is chosen for its high functional group tolerance, excellent yields, and the extensive mechanistic understanding that underpins the palladium-catalyzed step, ensuring reproducibility and scalability.
Rationale for the Synthetic Strategy
Several pathways can be envisioned for the synthesis of this compound. A critical analysis of these options reveals the strategic advantages of the selected route.
-
Direct C-O Coupling: A direct palladium-catalyzed coupling of 4-aminophenol with a 2-(halomethyl)pyridine could be considered. However, aminophenols present a chemoselectivity challenge, as both the hydroxyl and amino groups can act as nucleophiles. Palladium catalyst systems often exhibit a preference for N-arylation over O-arylation, which would lead to undesired side products in this context.[6][7]
-
Nitro Reduction Route: Synthesizing the ether linkage first using 4-nitrophenol and then reducing the nitro group is a viable, classic approach.[8][9][10] While effective, it involves handling nitroaromatics and often requires an additional, distinct reduction step (e.g., catalytic hydrogenation).
-
Buchwald-Hartwig C-N Coupling (Selected Route): This strategy involves the initial, straightforward synthesis of an aryl halide intermediate, 1-bromo-4-((pyridin-2-yl)methoxy)benzene, via a standard Williamson ether synthesis. This stable intermediate is then subjected to a palladium-catalyzed amination reaction. This route offers superior control and leverages the power of modern cross-coupling chemistry to form the C-N bond with high fidelity and yield. The Buchwald-Hartwig amination is renowned for its broad substrate scope and tolerance of heteroaromatic motifs.[11][12]
This application note will focus on the Buchwald-Hartwig approach due to its modularity, high efficiency, and the precise control it offers over the final bond-forming step.
The Engine of the Synthesis: The Buchwald-Hartwig Catalytic Cycle
The success of the C-N bond formation hinges on a well-understood palladium catalytic cycle. The general mechanism, first elucidated by the laboratories of Stephen Buchwald and John Hartwig, proceeds through three key stages.[3][4][12] The use of bulky, electron-rich phosphine ligands is crucial for stabilizing the palladium intermediates and facilitating the key reductive elimination step.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[14][15]
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Overall Synthetic Workflow
The synthesis is performed in two distinct, high-yielding steps. The workflow ensures that stable, easily purifiable intermediates are used, simplifying the overall process.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle them under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of 1-Bromo-4-((pyridin-2-yl)methoxy)benzene
This step is a standard Williamson ether synthesis. The strong base deprotonates the phenol, which then acts as a nucleophile to displace the chloride from 2-(chloromethyl)pyridine.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromophenol | 173.01 | 5.00 g | 28.9 | Starting Material |
| 2-(Chloromethyl)pyridine HCl | 164.04 | 5.20 g | 31.7 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.0 g | 86.8 | Base |
| Acetone | 58.08 | 150 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol) and potassium carbonate (12.0 g, 86.8 mmol).
-
Add 150 mL of acetone to the flask.
-
Add 2-(chloromethyl)pyridine hydrochloride (5.20 g, 31.7 mmol) to the suspension. Note: The hydrochloride salt is often more stable and is used here with a sufficient excess of base to neutralize the HCl and deprotonate the phenol.
-
Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the product as a white solid.
Step 2: Palladium-Catalyzed Synthesis of this compound
This protocol utilizes benzophenone imine as an ammonia equivalent, which is a common strategy in Buchwald-Hartwig aminations to achieve mono-arylation and avoid the challenges of handling gaseous ammonia.[13] The resulting imine is then hydrolyzed in a simple acidic workup to reveal the primary aniline.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Bromo-4-((pyridin-2-yl)methoxy)benzene | 264.12 | 2.00 g | 7.57 | Starting Material |
| Pd₂(dba)₃ | 915.72 | 70 mg | 0.076 (1 mol% Pd) | Catalyst Precursor |
| (±)-BINAP | 622.67 | 142 mg | 0.228 (3 mol%) | Ligand |
| Benzophenone Imine | 181.24 | 1.51 g | 8.33 | Ammonia Equivalent |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.02 g | 10.6 | Base |
| Toluene (anhydrous) | 92.14 | 40 mL | - | Solvent |
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (70 mg, 0.076 mmol), (±)-BINAP (142 mg, 0.228 mmol), and sodium tert-butoxide (1.02 g, 10.6 mmol).[16]
-
Add the aryl bromide intermediate from Step 1 (2.00 g, 7.57 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Via syringe, add anhydrous toluene (40 mL), followed by benzophenone imine (1.51 g, 8.33 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn a deep red or brown color.[16] Maintain the reaction for 8-12 hours, monitoring by TLC for the consumption of the aryl bromide.
-
Workup and Hydrolysis:
-
Cool the reaction to room temperature. Add 50 mL of diethyl ether and filter the mixture through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in 50 mL of tetrahydrofuran (THF). Add 20 mL of 2M hydrochloric acid (HCl) and stir vigorously at room temperature for 1 hour to hydrolyze the imine.
-
Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a pure solid.
Expected Results and Characterization
The final product, this compound, is expected to be an off-white or pale yellow solid.
-
Molecular Formula: C₁₂H₁₂N₂O[17]
-
Molecular Weight: 200.24 g/mol [17]
-
¹H NMR: Expect characteristic signals for the aromatic protons on both the aniline and pyridine rings, a singlet for the benzylic methylene (-O-CH₂-) protons around 5.0-5.2 ppm, and a broad singlet for the amine (-NH₂) protons.
-
Mass Spectrometry (MS): ESI+ should show a prominent peak for [M+H]⁺ at m/z ≈ 201.1.
Conclusion
This application note provides a detailed, reliable, and modular two-step protocol for the synthesis of this compound. By separating the C-O and C-N bond-forming events, this strategy circumvents potential chemoselectivity issues. The core of the synthesis, a well-optimized Buchwald-Hartwig amination, leverages modern palladium catalysis to deliver the target compound in high yield and purity. This method is well-suited for researchers in drug discovery and process development who require a robust and scalable route to this valuable chemical intermediate.
References
- 1. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 9. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Pyridin-2-ylmethoxy)aniline
Introduction: The Strategic Importance of the 4-(Pyridin-2-ylmethoxy)aniline Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of targeted therapies. Its constituent parts—a nucleophilic aniline ring and a pyridine moiety linked by a flexible ether bridge—offer a unique combination of hydrogen bonding capabilities, metal chelation sites, and vectors for synthetic elaboration. This makes it a cornerstone for building molecules that interact with key biological targets, most notably protein kinases, which are pivotal in oncology and inflammatory disease research.[1] The aniline nitrogen serves as a versatile handle for a variety of nucleophilic substitution reactions, allowing for the systematic modification of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides an in-depth exploration of several key nucleophilic substitution reactions centered on the aniline moiety of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for N-acylation, N-alkylation, and advanced cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific drug discovery campaigns.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| CAS Number | 102137-46-2 | [2] |
| Appearance | Off-white to yellow crystalline powder | Commercially available |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | General chemical knowledge |
| pKa (Anilinium ion) | ~4-5 (estimated) | General chemical knowledge |
Core Concept: The Nucleophilic Aniline Moiety
The reactivity of this compound in the reactions described herein is dominated by the lone pair of electrons on the aniline nitrogen. This lone pair makes the nitrogen atom a potent nucleophile, capable of attacking electron-deficient centers (electrophiles) to form new covalent bonds. The electron-donating character of the methoxy-linked pyridine ring further enhances the nucleophilicity of the aniline nitrogen, making it a reactive substrate for a variety of functionalization reactions.
Part 1: N-Acylation - Amide Bond Formation
N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is crucial for several reasons in drug development: it can serve as a key step in building more complex molecules, the resulting amide bond can be a critical pharmacophoric element for target binding, and it can be used as a protecting group strategy.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of anilines with acylating agents like acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride or acetate) to form the stable amide product. A base is typically required to neutralize the acidic byproduct (e.g., HCl or acetic acid) and to deprotonate the anilinium ion, regenerating the nucleophilic amine.
Caption: N-Acylation via Nucleophilic Acyl Substitution.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the straightforward N-acetylation of this compound using acetic anhydride, a common and efficient acylating agent.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield N-(4-(pyridin-2-ylmethoxy)phenyl)acetamide.
| Parameter | Value | Rationale |
| Solvent | Pyridine | Acts as both a solvent and a base to neutralize the acetic acid byproduct. |
| Acylating Agent | Acetic Anhydride | A readily available and effective acetylating agent. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; room temperature is sufficient for completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC. |
| Typical Yield | >90% | Based on analogous reactions with substituted anilines. |
Part 2: N-Alkylation - Formation of Secondary and Tertiary Amines
N-alkylation introduces an alkyl group onto the aniline nitrogen, a key strategy for modulating a compound's lipophilicity and steric profile. This is particularly relevant in kinase inhibitor design, where such modifications can enhance binding affinity and selectivity.
Reaction Mechanism: S_N2 Reaction
The N-alkylation with alkyl halides typically follows an S_N2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic aniline nitrogen directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. A non-nucleophilic base is often used to scavenge the proton from the resulting ammonium salt, regenerating the neutral, nucleophilic amine and preventing the formation of a dialkylated byproduct.
Caption: N-Alkylation via an S_N2 Mechanism.
Protocol 2: N-Benzylation with Benzyl Bromide
This protocol details the N-benzylation of this compound, a common modification in medicinal chemistry.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-benzyl-4-(pyridin-2-ylmethoxy)aniline.
| Parameter | Value | Rationale |
| Solvent | DMF | A polar aprotic solvent that facilitates S_N2 reactions. |
| Base | K₂CO₃ | A mild, non-nucleophilic base to neutralize the HBr byproduct. |
| Temperature | 60-80 °C | Heating accelerates the reaction rate. |
| Reaction Time | 4-8 hours | Dependent on substrate reactivity and temperature. |
| Typical Yield | 70-90% | Based on analogous N-alkylation reactions.[4] |
Part 3: Advanced C-N Bond Formation - Cross-Coupling Reactions
For the formation of N-aryl bonds, classical nucleophilic aromatic substitution is often inefficient. Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of di- and triarylamines, which are prevalent structures in pharmaceuticals.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It offers broad substrate scope and functional group tolerance, making it a go-to method in modern organic synthesis.
Catalytic Cycle: The mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.[7][8]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Standard Schlenk line equipment
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.
-
Reactant Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Washing and Concentration: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography to yield the N-arylated product.
| Parameter | Value | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective Pd(0) source and bulky phosphine ligand system. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation step. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 80-110 °C | Necessary to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation of the Pd(0) catalyst. |
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[9] While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a viable alternative, especially for certain substrates.
Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from a Cu(III) intermediate yields the coupled product.
Protocol 4: Ullmann Condensation with an Aryl Iodide
This protocol provides a ligand-accelerated approach to the Ullmann condensation.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
L-Proline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Setup: To a reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 eq).
-
Reactant Addition: Add the aryl iodide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add DMSO.
-
Reaction: Heat the mixture to 90-120 °C for 12-24 hours under an inert atmosphere.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Washing and Concentration: Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Safety and Handling
-
This compound: May be harmful if swallowed and can cause skin and eye irritation.[2]
-
Reagents: Many reagents used in these protocols are toxic, flammable, or corrosive (e.g., acyl chlorides, benzyl bromide, strong bases, palladium catalysts).
-
Procedures: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under inert atmosphere require proper training and equipment.
Conclusion
The nucleophilic substitution reactions of this compound are foundational transformations for the synthesis of novel, biologically active compounds. The protocols for N-acylation, N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation provided herein offer robust and versatile methods for derivatizing this important scaffold. A thorough understanding of the underlying mechanisms and careful attention to reaction conditions are paramount for achieving high yields and purity, thereby accelerating the drug discovery and development process.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Structural Characterization of 4-(Pyridin-2-ylmethoxy)aniline via Mass Spectrometry and NMR Spectroscopy
Abstract
This application note provides a detailed, methodology-driven guide for the comprehensive characterization of 4-(Pyridin-2-ylmethoxy)aniline (CAS: 103734-84-5), a key intermediate in pharmaceutical research and development. We present optimized protocols for acquiring and interpreting data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The synergistic use of these powerful analytical techniques enables unambiguous confirmation of the molecular structure, verification of its elemental composition, and assessment of sample purity, ensuring the integrity of this crucial building block for drug discovery professionals.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to an aniline moiety through an ether bridge. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol .[1] This structure serves as a valuable scaffold in medicinal chemistry, notably in the synthesis of kinase inhibitors and other targeted therapeutic agents.[2] Given its role in the development of novel pharmaceuticals, rigorous structural verification is paramount to guarantee the identity and purity of the material, thereby ensuring the reliability and reproducibility of subsequent research.
This guide details the analytical workflows for characterizing this compound using high-resolution mass spectrometry (HRMS) and both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We delve into the causality behind experimental choices and provide a logical framework for data interpretation, empowering researchers to confidently validate their materials.
Safety and Handling
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as an irritant and may be harmful if swallowed.[1] It can cause skin, eye, and respiratory irritation.[1][3]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[4][5]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Exposure Avoidance: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[5] Avoid ingestion and smoking/eating in the handling area.[4]
Mass Spectrometry (MS) Analysis: Molecular Weight and Formula Verification
3.1. Principle of Analysis Mass spectrometry is employed to determine the precise molecular weight of the analyte and, by extension, its elemental formula. Electrospray Ionization (ESI) is the method of choice for this molecule due to its polar nature. ESI is a "soft" ionization technique that typically generates a protonated molecular ion ([M+H]⁺) with minimal fragmentation, allowing for clear identification of the parent molecule.
3.2. Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Gas: Nitrogen, with a flow rate of ~8-10 L/min at a temperature of ~350 °C.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to achieve high mass accuracy.
-
3.3. Data Interpretation and Expected Results The primary goal is to identify the protonated molecular ion [M+H]⁺. The high-resolution measurement allows for the confirmation of the elemental composition against the theoretical value.
Table 1: Predicted m/z Values for this compound
| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |
| Neutral Molecule [M] | C₁₂H₁₂N₂O | 200.09496 | 200.0950 |
| Protonated Ion [M+H]⁺ | C₁₂H₁₃N₂O⁺ | 201.10224 | 201.1022 |
| Sodium Adduct [M+Na]⁺ | C₁₂H₁₂N₂ONa⁺ | 223.08418 | 223.0842 |
| Fragment 1 | C₇H₈NO⁺ | 122.06004 | 122.0600 |
| Fragment 2 | C₆H₆N⁺ | 92.04948 | 92.0495 |
Theoretical mass calculated for the most abundant isotopes.[1]
The major peak observed should correspond to the [M+H]⁺ ion at m/z 201.1022 . The presence of a smaller peak at m/z 223.0842 corresponding to the sodium adduct [M+Na]⁺ is also common. Fragmentation can occur at the ether linkage, leading to characteristic daughter ions.
Caption: Proposed fragmentation pathways for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
4.1. Principle of Analysis NMR spectroscopy provides unequivocal information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they allow for a complete structural assignment.
4.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[6]
-
Ensure the sample is fully dissolved to achieve high-resolution spectra. Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm).[6]
-
-
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Experiments:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-32 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.
-
-
4.3. Data Interpretation and Expected Spectra The structure of this compound contains several distinct spin systems that give rise to a characteristic and predictable NMR spectrum.
Caption: Structure of this compound with proton labels.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | Integration | ¹³C δ (ppm) |
| Aniline Ring | |||||
| C-O | - | - | - | - | ~152.0 |
| C-H (ortho to O) | ~6.85 | d | ~8.8 | 2H | ~115.8 |
| C-H (ortho to N) | ~6.65 | d | ~8.8 | 2H | ~115.5 |
| C-N | - | - | - | - | ~141.0 |
| NH₂ | ~3.6 (broad) | s | - | 2H | - |
| Linker | |||||
| -CH₂- | ~5.10 | s | - | 2H | ~70.0 |
| Pyridine Ring | |||||
| C-CH₂ | - | - | - | - | ~157.0 |
| C-H (ortho to N) | ~8.55 | d | ~4.5 | 1H | ~149.5 |
| C-H (para to N) | ~7.70 | td | ~7.7, 1.8 | 1H | ~137.0 |
| C-H (meta to N) | ~7.50 | d | ~7.8 | 1H | ~121.0 |
| C-H (meta to N) | ~7.20 | dd | ~7.5, 5.0 | 1H | ~122.5 |
Note: Chemical shifts (δ) are predicted based on analogous structures and chemical principles. Actual values may vary slightly based on solvent and experimental conditions.[6][7][8]
-
¹H NMR Analysis: The aniline ring protons are expected to appear as two distinct doublets due to the C₂ symmetry around the N-C axis, each integrating to two protons. The four protons on the pyridine ring will each give a unique signal with characteristic splitting patterns (doublet, triplet of doublets, etc.). The methylene (-CH₂-) protons will appear as a sharp singlet, and the amine (-NH₂-) protons will typically be a broad singlet that may exchange with D₂O.
-
¹³C NMR Analysis: A total of 10-12 distinct carbon signals are expected. The carbons attached to heteroatoms (O and N) will be significantly downfield. The C-O carbon of the aniline ring is expected around 152 ppm, while the C-N carbon will be around 141 ppm. The methylene carbon signal provides a key confirmation of the ether linkage, expected around 70 ppm.
Synergistic Data Integration and Conclusion
The structural elucidation of this compound is achieved through the powerful synergy of MS and NMR.
-
Formula Confirmation: High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental formula of C₁₂H₁₂N₂O with confidence.
-
Structural Isomer Confirmation: While MS confirms the formula, it cannot distinguish between isomers. NMR spectroscopy provides the definitive connectivity map. The ¹H NMR spectrum confirms the presence of a 1,4-disubstituted (para) aniline ring, a 2-substituted pyridine ring, and a methylene bridge. The integration values (2H, 2H, 2H for aniline and CH₂, and 1H for each pyridine proton) validate the proton count in each part of the molecule.
-
Purity Assessment: The NMR spectrum also serves as an excellent tool for assessing purity. The absence of significant unassigned peaks indicates a high degree of chemical purity.
References
- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Use of 4-(Pyridin-2-ylmethoxy)aniline in Solid-Phase Synthesis for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the strategic incorporation of 4-(Pyridin-2-ylmethoxy)aniline into solid-phase synthesis (SPS) workflows. This molecule represents a valuable, yet underutilized, building block for the construction of diverse chemical libraries aimed at drug discovery. Its unique architecture, combining a reactive aniline moiety, a metal-coordinating pyridine ring, and a flexible ether linkage, presents a compelling scaffold for targeting a range of biological systems, particularly protein kinases. While direct, established protocols for its solid-phase application are sparse, this document outlines plausible, chemically sound strategies for its immobilization, on-resin manipulation, and subsequent cleavage. We provide detailed, step-by-step protocols grounded in established solid-phase organic synthesis (SPOS) principles, complete with critical considerations for reaction monitoring and analysis to ensure scientific rigor and reproducibility.
Introduction and Rationale
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries with high efficiency and purity.[1][2] The choice of building blocks is paramount to the success of any library synthesis. This compound is an emerging scaffold of significant interest due to the convergence of three key pharmacophoric features:
-
Aniline Core: A well-established component in numerous approved drugs, particularly as a "hinge-binding" motif in many kinase inhibitors.[3][4] The primary amine serves as an ideal handle for covalent attachment to a solid support or for further derivatization.
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction point in protein active sites.[4][5] It also provides a potential site for metal coordination or further functionalization.
-
Ether Linkage: This flexible linker positions the pyridinyl and aniline moieties in a defined spatial orientation, which can be crucial for optimizing binding affinity and exploring the topology of a target's binding pocket.
The strategic incorporation of this scaffold onto a solid support allows for the systematic exploration of chemical space by decorating the core structure, leading to the generation of novel chemical entities with therapeutic potential.
Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A clear understanding of the molecule's properties is essential for designing synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem[6] |
| Molecular Weight | 200.24 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N | PubChem[6] |
| XLogP3 | 1.7 | PubChem[6] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in common organic solvents (DMF, DCM, THF) | Inferred |
Proposed Solid-Phase Synthesis Workflow
The primary amine of this compound provides a robust handle for immobilization onto various resin types. The following workflow outlines a general strategy for its use as a foundational scaffold.
Caption: General workflow for solid-phase synthesis using this compound.
Detailed Experimental Protocols
These protocols are designed as a starting point and should be optimized based on the specific downstream application and available laboratory equipment.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is chosen for its acid-labile nature, allowing for mild cleavage conditions that preserve many sensitive functional groups.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM and allow it to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or orbital shaking). Drain the solvent.
-
Coupling Reaction:
-
Dissolve this compound (1.5 eq) in anhydrous DCM.
-
Add DIPEA (3.0 eq) to the solution.
-
Add this solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring: Take a small aliquot of the resin beads, wash thoroughly with DCM, and dry. Perform a qualitative Kaiser test.[7] A negative result (yellow beads) indicates the successful consumption of the primary amine. If the test is positive (blue beads), the reaction may require additional time.
-
Capping: To block any unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under a high vacuum for several hours.
-
Loading Determination (Optional but Recommended): The loading of the aniline on the resin can be determined indirectly via Fmoc quantification. A known amount of the dried resin is reacted with Fmoc-Cl or Fmoc-OSu, followed by piperidine treatment and UV spectrophotometric analysis of the released dibenzofulvene-piperidine adduct.[7]
Protocol 2: Cleavage from Resin and Product Isolation
Materials:
-
Loaded resin from Protocol 1
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried, loaded resin in a reaction vessel.
-
Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the slurry at room temperature for 2-3 hours. The ether linkage and pyridine ring are generally stable to these conditions.
-
Filtration: Filter the solution to separate the resin beads. Collect the filtrate in a centrifuge tube.
-
Resin Washing: Wash the resin beads with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Product Precipitation: Add the combined filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether. Dry the crude product under vacuum.
Reaction Monitoring and Analytical Techniques
Trustworthy protocols are self-validating.[1] Continuous monitoring is crucial for the success of solid-phase synthesis.
| Technique | Application Phase | Purpose & Rationale |
| Kaiser (Ninhydrin) Test | Immobilization & Coupling | A rapid, qualitative colorimetric test to detect the presence of free primary amines on the resin.[7][8] A negative result confirms complete coupling. |
| FT-IR Spectroscopy | All Phases | On-bead analysis to monitor the appearance or disappearance of key functional group stretches (e.g., C=O of a coupled acid, disappearance of the N-H bend of the primary aniline).[7][9] |
| Gel-Phase NMR | All Phases | Provides detailed structural information directly on the resin-bound molecule, confirming that the desired transformations have occurred without cleaving the product.[9][10] |
| HPLC & LC-MS | Post-Cleavage | Used to assess the purity of the cleaved crude product and confirm its molecular weight, respectively. Essential for final product characterization.[1][11] |
Conclusion
This compound is a versatile and promising scaffold for solid-phase synthesis in drug discovery. The protocols and strategies outlined in this guide provide a robust starting point for researchers to immobilize this building block and elaborate upon its structure to create novel compound libraries. By integrating rigorous reaction monitoring and established analytical techniques, scientists can confidently leverage the unique chemical properties of this molecule to accelerate the development of new therapeutic agents.
References
- 1. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyridin-2-ylmethoxy)aniline in Cancer Research
Introduction: The Prominence of the Pyridine Scaffold in Oncology
In the landscape of modern oncology, the pyridine heterocycle has emerged as a cornerstone scaffold for the rational design of novel therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds have made it a privileged structure in medicinal chemistry. Several U.S. FDA-approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core, underscoring its clinical significance.[1] These agents often function as kinase inhibitors, modulating aberrant signaling pathways that drive tumor growth and proliferation.[2]
This document provides a comprehensive guide for researchers on the potential applications of 4-(Pyridin-2-ylmethoxy)aniline , a pyridine-containing small molecule, in cancer research. While specific studies on this exact molecule are nascent, its structural motifs suggest a strong potential for anticancer activity, likely through the inhibition of key oncogenic kinases. These notes are designed to provide both the theoretical framework and practical protocols to investigate its therapeutic promise.
Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling
Many pyridine-based anticancer agents exert their effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4][5] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for their growth and metastasis.[4] By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival can be disrupted.
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This, in turn, activates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to the expression of genes involved in cell proliferation and survival. This compound, with its pyridine and aniline moieties, may act as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its activation and subsequent signaling.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 4-(Pyridin-2-ylmethoxy)aniline: A Gateway to Novel Heterocycles
Introduction: In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. The strategic selection of molecular building blocks is paramount to this endeavor. 4-(Pyridin-2-ylmethoxy)aniline emerges as a particularly compelling scaffold, integrating three key pharmacophoric elements: a reactive aniline moiety, a flexible ether linkage, and a nitrogen-containing pyridine ring. This unique combination not only provides a foundation for diverse chemical transformations but also imbues the resulting heterocycles with a high potential for biological activity and unique photophysical properties. This guide provides detailed application notes and protocols for leveraging this compound as a precursor for the synthesis of a variety of novel heterocycles, with a focus on quinolines, pyrazoles, and 1,3,4-thiadiazoles.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic protocols, a thorough understanding of the starting material is crucial.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem |
| Molecular Weight | 200.24 g/mol | PubChem |
| Melting Point | 56-59 °C | Sigma-Aldrich |
| Boiling Point | 240-243 °C | Sigma-Aldrich |
| Appearance | Off-white to yellow crystalline powder | N/A |
Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3]
I. Synthesis of Substituted Quinolines via Combes Reaction
The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[4] The electron-donating nature of the methoxy group in this compound is expected to facilitate the electrophilic cyclization step.
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base between the aniline and one of the ketone carbonyls. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, and subsequent dehydration yields the quinoline ring system.[4] The use of a strong acid catalyst like sulfuric acid is essential to promote both the initial condensation and the final cyclization.
Detailed Experimental Protocol
Synthesis of 2,4-Dimethyl-6-(pyridin-2-ylmethoxy)quinoline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 g, 10.0 mmol).
-
Reagent Addition: To the flask, add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq.).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) with cooling in an ice bath.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 4 hours. The color of the mixture will darken.
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice (50 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2,4-dimethyl-6-(pyridin-2-ylmethoxy)quinoline.
| Reactant/Product | MW ( g/mol ) | Amount (mmol) | Molar Ratio | Expected Yield |
| This compound | 200.24 | 10.0 | 1.0 | - |
| Acetylacetone | 100.12 | 11.0 | 1.1 | - |
| 2,4-Dimethyl-6-(pyridin-2-ylmethoxy)quinoline | 264.32 | - | - | ~70-80% |
II. Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this protocol, we first convert the aniline to a hydrazine derivative, which then undergoes cyclization.
Mechanistic Rationale
The synthesis begins with the diazotization of this compound, followed by reduction to the corresponding hydrazine. The resulting hydrazine then reacts with a 1,3-dicarbonyl compound. The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the stable pyrazole ring.
Detailed Experimental Protocol
Step 1: Synthesis of (4-(Pyridin-2-ylmethoxy)phenyl)hydrazine
-
Diazotization: Dissolve this compound (2.00 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C. To this solution, add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.64 g, 25.0 mmol) in concentrated hydrochloric acid (10 mL) at 0 °C. Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring.
-
Isolation: After the addition is complete, stir the mixture for an additional hour at 0 °C. Basify the solution with a cold aqueous solution of sodium hydroxide until a precipitate forms. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the hydrazine derivative.
Step 2: Synthesis of 3,5-Dimethyl-1-(4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazole
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the (4-(pyridin-2-ylmethoxy)phenyl)hydrazine (1.07 g, 5.0 mmol) in glacial acetic acid (15 mL).
-
Reagent Addition: Add acetylacetone (0.55 g, 5.5 mmol, 1.1 eq.) to the solution.
-
Reaction: Reflux the mixture for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water (50 mL).
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazole derivative.
| Reactant/Product (Step 2) | MW ( g/mol ) | Amount (mmol) | Molar Ratio | Expected Yield |
| (4-(Pyridin-2-ylmethoxy)phenyl)hydrazine | 215.25 | 5.0 | 1.0 | - |
| Acetylacetone | 100.12 | 5.5 | 1.1 | - |
| 3,5-Dimethyl-1-(4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazole | 279.34 | - | - | ~80-90% |
III. Synthesis of 2-Amino-1,3,4-Thiadiazoles
2-Amino-1,3,4-thiadiazoles are a class of heterocycles known for a wide range of biological activities. A common synthetic route involves the cyclization of an aryl isothiocyanate with thiosemicarbazide.
Mechanistic Rationale
The synthesis begins with the conversion of this compound to the corresponding isothiocyanate using thiophosgene or a related reagent. The isothiocyanate then undergoes a condensation reaction with thiosemicarbazide, followed by an acid-catalyzed cyclization and dehydration to form the 2-amino-1,3,4-thiadiazole ring.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((4-Isothiocyanatophenoxy)methyl)pyridine
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (2.00 g, 10.0 mmol) in chloroform (50 mL).
-
Reagent Addition: Add a solution of thiophosgene (1.26 g, 11.0 mmol, 1.1 eq.) in chloroform (10 mL) dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction: After the addition, reflux the mixture for 2 hours.
-
Work-up: Cool the reaction mixture and wash it with water and then with a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(4-(Pyridin-2-ylmethoxy)phenyl)-1,3,4-thiadiazol-2-amine
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-((4-isothiocyanatophenoxy)methyl)pyridine (1.21 g, 5.0 mmol) in ethanol (20 mL).
-
Reagent Addition: Add thiosemicarbazide (0.46 g, 5.0 mmol, 1.0 eq.) to the solution.
-
Reaction: Reflux the mixture for 6 hours.
-
Work-up: Cool the reaction to room temperature. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or a mixture of DMF and water to get the pure product.
| Reactant/Product (Step 2) | MW ( g/mol ) | Amount (mmol) | Molar Ratio | Expected Yield |
| 2-((4-Isothiocyanatophenoxy)methyl)pyridine | 242.30 | 5.0 | 1.0 | - |
| Thiosemicarbazide | 91.13 | 5.0 | 1.0 | - |
| 5-(4-(Pyridin-2-ylmethoxy)phenyl)-1,3,4-thiadiazol-2-amine | 298.37 | - | - | ~60-70% |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of novel heterocycles. The protocols detailed herein for the synthesis of substituted quinolines, pyrazoles, and 2-amino-1,3,4-thiadiazoles provide a solid foundation for researchers in drug discovery and materials science. The inherent reactivity of the aniline moiety, coupled with the electronic influence of the pyridinylmethoxy substituent, allows for the application of classic and robust synthetic methodologies to generate libraries of new compounds with significant potential for further exploration.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable solutions to common challenges encountered during this synthesis.
Section 1: Synthesis Overview & Core Chemical Principles
The most common and direct route to synthesizing this compound is through a Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the 4-aminophenoxide ion on an electrophilic 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine hydrochloride.
The primary challenge in this synthesis is achieving high chemoselectivity. The starting material, 4-aminophenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the phenolic oxygen and the amino nitrogen.[1] While the phenoxide, formed under basic conditions, is a significantly stronger nucleophile than the neutral amine, competitive N-alkylation can occur, leading to undesired side products and reduced yield of the target O-alkylated product.[2] Controlling reaction conditions is therefore paramount to success.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is the most frequent complaint and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Deprotonation: The phenolic proton of 4-aminophenol (pKa ~10.3) must be removed to generate the potent phenoxide nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing down the desired Sₙ2 reaction.[3]
-
Side Reactions: The primary competing reaction is N-alkylation of the aniline nitrogen. This becomes more prevalent at higher temperatures or if the base is excessively strong, leading to some deprotonation of the amine. Another potential side reaction is the base-catalyzed elimination of the alkylating agent, though this is less common with primary halides like 2-(chloromethyl)pyridine.[4]
-
Reagent Instability: 2-(Chloromethyl)pyridine, especially in its free base form, can be unstable and prone to self-polymerization. It is typically supplied as a more stable hydrochloride salt, which must be neutralized in situ or just prior to use.
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. Apolar solvents may not effectively dissolve the ionic intermediates.[1]
Below is a decision tree to help diagnose the cause of low yield.
Q2: My analysis (TLC/LC-MS) shows multiple spots/peaks. What are the likely side products and how can I prevent them?
The presence of multiple products indicates a lack of selectivity. The most common impurities are:
-
N-alkylated product: 4-Amino-N-(pyridin-2-ylmethyl)phenol.
-
N,O-dialkylated product: 4-(Pyridin-2-ylmethoxy)-N-(pyridin-2-ylmethyl)aniline.
-
Unreacted Starting Materials: 4-Aminophenol and 2-(chloromethyl)pyridine.
Prevention Strategies:
-
Favor O-Alkylation: The key is to maximize the concentration and reactivity of the phenoxide while keeping the aniline nitrogen as non-nucleophilic as possible. Using a strong base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (like DMF or THF) at 0 °C to room temperature will selectively deprotonate the phenol.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring slightly elevated temperatures (50-80 °C), but are generally safer and easier to handle.[6]
-
Amine Protection: For syntheses where selectivity remains a persistent issue, protecting the amine group is a robust strategy.[7] Converting the aniline to an imine with benzaldehyde, performing the O-alkylation, and then hydrolyzing the imine can provide the desired product with high purity.[2]
Table 1: Troubleshooting Summary
| Problem Observed | Potential Cause | Recommended Action |
|---|---|---|
| Low Yield | Incomplete reaction, side reactions, poor reagent quality. | Verify base strength/equivalents, lower temperature, use fresh reagents. |
| Multiple Products | Lack of chemoselectivity (N-alkylation). | Use a milder base (K₂CO₃), lower reaction temperature, or implement an amine protection strategy.[7] |
| Reaction Stalls | Deactivation of reagents, insufficient temperature. | Ensure anhydrous conditions, check reagent quality, moderately increase temperature if using a weak base. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which base is most effective for this synthesis: NaH, K₂CO₃, or another?
The choice of base is a trade-off between reactivity, safety, and selectivity.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[5] It typically leads to high yields at lower temperatures, minimizing N-alkylation. Caution: NaH is highly reactive with water and protic solvents, requiring strictly anhydrous conditions.
-
Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base.[6] It is effective in polar aprotic solvents like DMF or acetonitrile, but often requires heating (50-100 °C) to drive the reaction to completion.[4] The higher temperature can sometimes increase the risk of N-alkylation. It is a good starting point for optimization.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields than K₂CO₃ due to the "cesium effect," which involves better solvation of the cation and a more "naked," reactive phenoxide anion. It is, however, more expensive.
Table 2: Comparison of Common Bases
| Base | Strength (pKa of conj. acid) | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| NaH | ~35 | THF, DMF | 0 °C to RT | High reactivity, clean reaction | Moisture sensitive, requires inert atmosphere |
| K₂CO₃ | ~10.3 | DMF, Acetone, MeCN | 50 - 100 °C | Easy to handle, inexpensive | Slower, may require heat, potential N-alkylation |
| Cs₂CO₃ | ~10.3 | DMF, MeCN | RT to 80 °C | High yields, often milder conditions | High cost |
Q2: What is the optimal solvent and temperature?
Polar aprotic solvents are ideal for this Sₙ2 reaction as they solvate the cation but not the nucleophile, enhancing its reactivity.[1]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity, which helps dissolve the phenoxide salt.[6]
-
Acetonitrile (MeCN) is also a common choice.[4]
-
Tetrahydrofuran (THF) is suitable when using strong bases like NaH.[5]
The optimal temperature depends on the chosen base and solvent. With NaH, the reaction often proceeds efficiently at room temperature. With K₂CO₃, temperatures between 60-80 °C are typical. It is always recommended to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[8]
Q3: How should I handle the 2-(chloromethyl)pyridine reagent?
This reagent is typically sold as the hydrochloride salt for stability. You must use at least one extra equivalent of base to neutralize the HCl salt and free the reactive alkyl chloride. For example, if the protocol calls for 1.1 equivalents of base to deprotonate the phenol, you would use 2.1 equivalents of base when starting with the hydrochloride salt.
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point, using potassium carbonate for a balance of efficiency and safety.
Materials:
-
4-Aminophenol (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol and potassium carbonate under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to 4-aminophenol).
-
Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride to the suspension.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-aminophenol starting material is consumed (typically 8-16 hours).[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice water, which will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove inorganic salts, then with a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis between 4-aminophenol and a 2-(halomethyl)pyridine. The primary challenge arises from the presence of two nucleophilic sites on 4-aminophenol: the hydroxyl group (-OH) and the amino group (-NH2).
Issue 1: Low Yield of the Desired Product with Significant N-Alkylation Side Product
Symptom: Your reaction yields a mixture of the desired O-alkylated product, this compound, and the isomeric N-alkylated side product, N-(pyridin-2-ylmethyl)-4-aminophenol. This is often observed as two distinct spots on a TLC plate with similar polarities.
Root Cause Analysis: 4-Aminophenol is an ambident nucleophile. While the amino group is nucleophilic, the phenoxide anion (formed by deprotonating the hydroxyl group) is a significantly stronger nucleophile. If the phenolic proton is not completely removed, or if reaction conditions favor the neutral amine, competitive N-alkylation will occur.[1][2][3] This is a classic challenge in the alkylation of aminophenols.[4]
Solutions & Scientific Rationale:
-
Optimize the Base: The choice of base is critical for maximizing the concentration of the phenoxide nucleophile.
-
Recommended Bases: Use a base strong enough to selectively deprotonate the phenol (pKa ≈ 10) over the aniline N-H (pKa ≈ 30). Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are excellent choices. NaH is a non-nucleophilic, strong base that will irreversibly deprotonate the phenol, driving the reaction toward O-alkylation.
-
Bases to Avoid: Weaker bases may not sufficiently deprotonate the phenol, leading to poor conversion. Stronger bases like organolithiums could potentially deprotonate both sites, leading to other complications.
-
-
Solvent Selection: The solvent must be appropriate for a bimolecular nucleophilic substitution (SN2) reaction.[5][6]
-
Recommended Solvents: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, leaving it highly nucleophilic and reactive.
-
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can sometimes reduce selectivity. A moderately elevated temperature (e.g., 50-80 °C) is often sufficient to drive the reaction to completion without promoting side reactions.
Issue 2: Presence of a Third, Less Polar Side Product (N,O-Dialkylation)
Symptom: TLC analysis shows the desired product, the N-alkylated isomer, and a third, significantly less polar spot, which corresponds to the N,O-dialkylated product, N-(pyridin-2-ylmethyl)-4-(pyridin-2-ylmethoxy)aniline.
Root Cause Analysis: This side reaction occurs when an excess of the alkylating agent, 2-(chloromethyl)pyridine, is used, or when reaction conditions are harsh enough to allow for the alkylation of the amino group of the already formed O-alkylated product.[2][3]
Solutions & Scientific Rationale:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent or in a slight excess (no more than 1.0-1.1 equivalents). This starves the reaction of the electrophile once the primary O-alkylation is complete, minimizing the chance of a second alkylation event.
-
Order of Addition: Consider adding the alkylating agent slowly to a solution of the deprotonated 4-aminophenol. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive phenoxide site and reducing the likelihood of dialkylation.
Table 1: Troubleshooting Summary
| Issue / Symptom | Potential Root Cause(s) | Recommended Corrective Actions |
| High N-Alkylation | Insufficient deprotonation of the hydroxyl group; Base too weak. | Switch to a stronger, non-nucleophilic base (e.g., NaH). Use a polar aprotic solvent (DMF, DMSO). |
| N,O-Dialkylation | Excess alkylating agent; High reaction temperature. | Use 1.0-1.1 equivalents of 2-(chloromethyl)pyridine. Control temperature carefully. |
| Low Conversion / Slow Reaction | Base is too weak or insoluble; Low temperature; Inappropriate solvent. | Ensure at least 1 equivalent of a suitable base (K₂CO₃, NaH). Use DMF or DMSO. Gently heat the reaction.[7] |
| Formation of Dark Tars / Decomposition | Reaction temperature is too high; Oxidative degradation of aminophenol. | Maintain moderate temperatures. Run the reaction under an inert atmosphere (N₂ or Argon). |
Process Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction and its competing pathways?
The synthesis is a Williamson Ether Synthesis , which proceeds via an SN2 mechanism .[5][6][8] The alkoxide (or in this case, phenoxide) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide (2-(chloromethyl)pyridine) and displacing the halide leaving group. The primary side reactions, N-alkylation and N,O-dialkylation, are also SN2 processes but occur at the alternative nucleophilic site(s).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Pyridyl Compounds
Welcome to the technical support center for the Williamson ether synthesis of pyridyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and optimization strategies associated with this crucial transformation. The inherent electronic properties and reactivity of the pyridine ring introduce unique considerations not encountered in typical aliphatic or phenyl systems. This resource provides in-depth, field-proven insights to help you achieve your desired pyridyl ether products with higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Low or no product formation in the Williamson ether synthesis of pyridyl compounds can stem from several factors, often related to the specific nature of the pyridine ring.
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is crucial.
-
Inadequate Deprotonation of the Hydroxypyridine: The pKa of hydroxypyridines can be higher than their phenolic analogs, requiring a sufficiently strong base to generate the pyridinolate anion.
-
Solution: Ensure your base is strong enough to deprotonate the hydroxypyridine. While milder bases like potassium carbonate (K₂CO₃) are often used for aryl ethers, stronger bases like sodium hydride (NaH) or potassium hydride (KH) might be necessary.[1] Always use anhydrous solvents, as trace amounts of water can quench the base and the pyridinolate.
-
-
Poor Nucleophilicity of the Pyridinolate: The negative charge on the pyridinolate can be delocalized into the electron-deficient pyridine ring, reducing its nucleophilicity compared to a simple alkoxide.
-
Unreactive Alkylating Agent: The reaction follows an Sₙ2 mechanism, so the structure of the alkylating agent is critical.[4][5]
-
Solution: Use primary alkyl halides or tosylates. Secondary halides are prone to elimination, and tertiary halides will almost exclusively give the elimination product.[4][5] If you must use a less reactive alkylating agent, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.
-
-
Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Solution: Typical Williamson ether synthesis reactions are conducted at temperatures between 50-100 °C.[2][4] If you are using a milder base or a less reactive substrate, you may need to increase the temperature. Microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[4][6][7]
-
Question 2: I've isolated a product, but my characterization (NMR, MS) suggests it's not the desired O-alkylated pyridyl ether. What could it be?
The most common issue in the alkylation of hydroxypyridines is the formation of an undesired regioisomer.
Answer:
The primary competing reaction is N-alkylation . 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers. The resulting pyridonate anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[8][9]
-
Distinguishing N- vs. O-Alkylation: Careful analysis of spectroscopic data is essential.
-
¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom is diagnostic. For O-alkylated products, this carbon typically appears further downfield (e.g., ~65-70 ppm) compared to N-alkylated products (~45-55 ppm).[10]
-
¹H NMR & HMBC: An HMBC experiment can show a correlation from the methylene protons to the pyridyl carbon bearing the oxygen, confirming O-alkylation.
-
-
Controlling N- vs. O-Alkylation: The regioselectivity is influenced by several factors:
-
Solvent: The choice of solvent can have a significant impact on the ratio of O- to C-alkylation (a less common but possible side reaction).[11] While not directly addressing N- vs. O-alkylation, this highlights the solvent's role in directing reactivity.
-
Counter-ion: The nature of the cation associated with the pyridinolate can influence the site of alkylation based on Hard-Soft Acid-Base (HSAB) theory.
-
Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also play a role.
-
Question 3: My reaction is messy, with multiple spots on TLC, making purification difficult. How can I improve the reaction's selectivity?
A "messy" reaction is often a sign of competing side reactions.
Answer:
Besides N-alkylation, other side reactions can complicate your synthesis.
-
Elimination: As mentioned, this is a major side reaction when using secondary or tertiary alkyl halides.[4][5]
-
Solution: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. If a secondary halide is unavoidable, use a less sterically hindered base and lower the reaction temperature to favor substitution over elimination.
-
-
C-Alkylation: While less common than N-alkylation, alkylation at a carbon atom of the pyridine ring is possible, especially with phenoxide-type nucleophiles.[1]
-
Solution: Optimizing the solvent and temperature can help minimize this side reaction. Using polar aprotic solvents generally favors O-alkylation.[11]
-
-
SNAr Pathway: If your starting material is a halopyridine and you are reacting it with an alkoxide, you are performing a Nucleophilic Aromatic Substitution (SₙAr) reaction, not a Williamson ether synthesis. The pyridine ring is electron-deficient and can undergo SₙAr, especially if activated by electron-withdrawing groups or if the halogen is at the 2- or 4-position.[12][13]
-
Solution: Be aware of the reactivity of your substrates. If you are using a halopyridine, ensure your conditions are optimized for an SₙAr reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for the Williamson ether synthesis of a hydroxypyridine?
There is no single "best" base, as the optimal choice depends on the specific substrate and desired reactivity. However, a good starting point is potassium carbonate (K₂CO₃) in DMF or acetonitrile.[14] If this proves ineffective, stronger bases like sodium hydride (NaH) can be used, but with caution to minimize side reactions.
Q2: What are the recommended solvents?
Polar aprotic solvents are generally preferred to enhance the nucleophilicity of the pyridinolate anion.[2][3]
| Solvent | Rationale |
|---|---|
| DMF | High boiling point, good solvating power. |
| DMSO | Similar to DMF, can accelerate Sₙ2 reactions. |
| Acetonitrile | Lower boiling point, can be easier to remove. |
Q3: Can I use microwave irradiation to speed up my reaction?
Yes, microwave-assisted synthesis is an excellent technique for accelerating Williamson ether syntheses. It can significantly reduce reaction times from hours to minutes and often leads to higher yields.[4][6][7][15]
Q4: How can I synthesize a pyridyl ether if the corresponding hydroxypyridine is not available?
You can use a halopyridine and an alcohol (as the alkoxide). This is an SₙAr reaction. The reaction works best when the halogen is at the 2- or 4-position of the pyridine ring, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[13]
Experimental Protocols
Standard Protocol: Williamson Ether Synthesis of 5-(Propargyloxy)picolinaldehyde
This protocol is adapted from a literature procedure and serves as a good starting point for optimization.[14]
-
To a solution of 5-hydroxypicolinaldehyde (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (1.05 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add propargyl bromide (1.05 eq.) dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Optimized Protocol using Microwave Irradiation
This generalized protocol can be adapted for various pyridyl substrates.
-
In a microwave vial, combine the hydroxypyridine (1.0 eq.), the primary alkyl halide (1.2 eq.), and powdered potassium carbonate (1.5 eq.).
-
Add a suitable microwave solvent, such as acetonitrile or DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 130 °C) for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Logic for Pyridyl Williamson Ether Synthesis
Caption: Troubleshooting workflow for pyridyl ether synthesis.
Decision Tree for Reaction Conditions
Caption: Decision tree for selecting reaction conditions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 7. hakon-art.com [hakon-art.com]
- 8. researchgate.net [researchgate.net]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Reaction Examples [cdb.ics.uci.edu]
- 13. youtube.com [youtube.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
Welcome to the comprehensive troubleshooting guide for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth solutions to frequently asked questions and detailed protocols to ensure a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I've isolated a product with a very low yield. What are the most likely causes?
A low yield in this Williamson ether synthesis can stem from several factors. The most common issues include incomplete deprotonation of the 4-aminophenol, competing side reactions, or suboptimal reaction conditions. A primary competing pathway is the N-alkylation of the aniline, which can become significant under certain conditions. Additionally, the stability of your reagents, particularly the alkylating agent, should be considered.
Q2: I'm concerned about the selectivity of my reaction. How can I favor O-alkylation over N-alkylation of 4-aminophenol?
This is the most critical challenge in this synthesis. 4-aminophenol is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. To favor O-alkylation, you can employ a strategy of protecting the more nucleophilic amino group. A common and effective method is the formation of a Schiff base by reacting the 4-aminophenol with an aldehyde, such as benzaldehyde.[1][2] This temporarily masks the aniline, directing the alkylation to the hydroxyl group. The Schiff base can then be easily hydrolyzed to reveal the desired amine.
Q3: My TLC plate shows multiple spots, even after the reaction should be complete. What are these byproducts?
The presence of multiple spots on your TLC plate likely indicates a mixture of the desired O-alkylated product, the N-alkylated isomer (N-(Pyridin-2-ylmethyl)-4-aminophenol), unreacted 4-aminophenol, and potentially some di-alkylated product where both the amine and hydroxyl groups have reacted. The relative polarity of these compounds will influence their Rf values. Generally, the N-alkylated product is more polar than the O-alkylated product.
Q4: What is the best way to purify the final product and remove the N-alkylated isomer?
Purification can be challenging due to the similar properties of the isomers. Flash column chromatography on silica gel is the most effective method for separating the O-alkylated and N-alkylated products.[3] A solvent system with a gradient of increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol mixture, is typically employed. Careful monitoring of the fractions by TLC is essential to isolate the pure desired product.
Troubleshooting Guide: In-depth Scenarios
Scenario 1: Low to No Product Formation
Problem: After running the reaction and work-up, you observe a very low yield of the desired product, with a significant amount of unreacted 4-aminophenol recovered.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide from 4-aminophenol. If the base is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like DMF or THF. Ensure you are using at least one equivalent of the base.
-
-
Inactive Alkylating Agent: The 2-(chloromethyl)pyridine or a related alkylating agent may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent or verify its purity before use.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Scenario 2: Formation of the Incorrect Isomer (N-alkylation)
Problem: Your NMR analysis indicates that you have synthesized the N-alkylated product, N-(Pyridin-2-ylmethyl)-4-aminophenol, instead of the desired O-alkylated ether.
Identifying the N-alkylated Isomer by ¹H NMR:
A key difference in the ¹H NMR spectra of the two isomers is the chemical shift of the methylene (-CH₂-) protons.
| Proton | Expected δ (ppm) for O-alkylated Product | Expected δ (ppm) for N-alkylated Product | Reason for Difference |
| Py-CH₂-O/N | ~5.1-5.2 | ~4.3-4.4 | The methylene protons adjacent to the more electronegative oxygen in the ether will be more deshielded and appear further downfield compared to those adjacent to the nitrogen in the amine. |
| -NH₂ / -NH- | ~3.5 (broad singlet) | ~4.5-5.0 (broad singlet) | The proton on the secondary amine of the N-alkylated product will have a different chemical shift and may exchange with residual water, leading to a broad signal. |
Solutions to Promote O-Alkylation:
-
Protect the Amino Group: As mentioned in the FAQs, protecting the aniline as a Schiff base is a highly effective strategy.[1][2]
-
Choice of Base and Solvent: The reaction conditions can influence the selectivity. Using a weaker base and a protic solvent can sometimes favor O-alkylation, although this may lead to a slower reaction.
Experimental Protocols
Protocol 1: Selective O-Alkylation via Schiff Base Protection
This protocol is adapted from established methods for the selective alkylation of aminophenols.[1][2]
Step 1: Formation of the Schiff Base (N-benzylidene-4-aminophenol)
-
In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure Schiff base.
Step 2: O-Alkylation
-
To a solution of the N-benzylidene-4-aminophenol (1 equivalent) in an anhydrous solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 2 equivalents).
-
Add 2-(chloromethyl)pyridine hydrochloride, neutralized with a suitable base, or another appropriate pyridylmethyl halide (1 equivalent).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
Step 3: Hydrolysis of the Schiff Base
-
Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane.
-
Add 1N hydrochloric acid (HCl) and stir vigorously for 1-2 hours at room temperature.
-
Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the selective synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: A Guide to the Stability of 4-(Pyridin-2-ylmethoxy)aniline
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-(Pyridin-2-ylmethoxy)aniline. Its purpose is to provide in-depth insights and practical troubleshooting advice regarding the compound's inherent stability challenges under acidic conditions. By understanding the underlying chemical mechanisms, researchers can proactively mitigate degradation, ensure experimental integrity, and improve synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound featuring an aniline ring linked to a pyridine ring via a methylene ether bridge.[1] Its structure incorporates key pharmacophoric elements, such as a hydrogen bond-donating aniline amine, a hydrogen bond-accepting pyridine nitrogen, and an ether linkage. This makes it a valuable and versatile building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other pharmacologically active agents.[2]
Q2: Is this compound generally stable?
Under neutral or basic conditions and when protected from light and oxygen, the compound exhibits good stability. However, its structural features, specifically the benzyl ether linkage, make it susceptible to degradation under acidic conditions.[3][4] This lability is a critical consideration for reaction design, purification, and formulation.
Q3: What is the primary degradation pathway for this compound in an acidic environment?
The primary degradation pathway is the acid-catalyzed cleavage of the C-O bond of the ether linkage.[5] This reaction proceeds via initial protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4] The subsequent cleavage of the benzylic C-O bond is the key degradative step.
Q4: What are the expected degradation products?
Upon acid-catalyzed cleavage, this compound decomposes into two primary fragments:
-
4-Aminophenol
-
Pyridin-2-ylmethanol (or a corresponding salt/halide depending on the acid used)
The presence of these impurities in a reaction mixture or sample is a strong indicator of compound degradation.
Q5: What types of acidic conditions are most likely to cause degradation?
Degradation is most pronounced in the presence of strong mineral acids (e.g., HCl, HBr, H₂SO₄) or strong organic acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid).[4][5] The rate of degradation is influenced by acid concentration, temperature, and reaction time. Even seemingly mild acidic conditions, such as those encountered during silica gel chromatography with un-neutralized silica, can be sufficient to induce partial degradation.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.
Issue 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple new, more polar spots/peaks. The reaction was performed using an acid catalyst.
-
Plausible Cause: You are likely observing the acid-catalyzed degradation of your starting material or product. The ether linkage in this compound is being cleaved. The resulting degradation products, 4-aminophenol and pyridin-2-ylmethanol, are typically more polar and will appear as new spots on your analytical plates.
-
Troubleshooting & Resolution:
-
Confirm Degradation: Isolate one of the byproduct spots and characterize it by ¹H NMR or mass spectrometry. Compare the mass of the unexpected peaks to the masses of 4-aminophenol (109.13 g/mol ) and pyridin-2-ylmethanol (109.12 g/mol ).
-
Modify Reaction Conditions:
-
Use a Milder Acid: If possible, substitute strong acids with weaker ones or reduce the catalyst loading.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reaction.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure time to the acidic medium.
-
-
Consider an Alternative Synthetic Route: If acid is unavoidable and degradation is severe, you may need to redesign your synthesis to introduce the aniline or pyridine moiety at a different stage, avoiding the presence of the acid-sensitive ether linkage.
-
Issue 2: My compound appears pure by NMR after work-up, but I see significant impurities after purification by standard silica gel chromatography.
-
Plausible Cause: Standard silica gel is inherently acidic and can catalyze the cleavage of the ether bond as the compound passes through the column. The prolonged contact time and large surface area within the column can exacerbate this issue.
-
Troubleshooting & Resolution:
-
Neutralize the Stationary Phase: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites. Pack the column with this neutralized slurry.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Avoid Chromatography: If possible, purify the compound by recrystallization or distillation to avoid contact with acidic surfaces.
-
Issue 3: I am developing an HPLC method and notice new peaks appearing in my sample vial over time, especially when using a mobile phase containing TFA or formic acid.
-
Plausible Cause: Your analytical mobile phase is acidic enough to cause on-instrument or in-vial degradation of the analyte. This compound is hydrolyzing while sitting in the autosampler.
-
Troubleshooting & Resolution:
-
Minimize Sample Residence Time: Analyze samples immediately after preparation. Avoid letting samples sit in the autosampler for extended periods.
-
Adjust Mobile Phase pH: If your separation allows, use a buffered mobile phase closer to neutral pH (e.g., ammonium acetate or phosphate buffer).
-
Perform a Forced Degradation Study: To confirm this hypothesis, intentionally incubate a sample in the acidic mobile phase at a slightly elevated temperature (e.g., 40°C) for several hours and monitor the formation of degradation peaks. This confirms the lability and helps in peak identification. A general protocol for this is provided in the next section.
-
Section 3: Mechanistic Visualization & Data
Understanding the degradation pathway is key to preventing it. The following diagram illustrates the acid-catalyzed cleavage mechanism.
Caption: Proposed SN1-like degradation pathway under acidic conditions.
Factors Influencing Degradation Rate
The stability of this compound is not absolute and depends on several environmental factors.
| Factor | Impact on Stability | Scientific Rationale |
| Acid Strength | Decreases with lower pKa | Stronger acids (lower pKa) result in a higher concentration of the protonated ether intermediate, accelerating the rate-limiting cleavage step.[4] |
| Temperature | Decreases with higher temp. | The cleavage reaction has an activation energy barrier. Increased thermal energy accelerates the rate of degradation according to the Arrhenius equation. |
| Nucleophilicity of Counter-ion | Can vary | With strong nucleophilic acids like HBr or HI, the mechanism can have more SN2 character, where the halide ion attacks the benzylic carbon.[3] |
| Solvent Polarity | Decreases in polar, protic solvents | Polar protic solvents can stabilize the charged transition state and carbocation-like intermediate in an SN1 pathway, thus accelerating cleavage. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol allows you to assess the stability of your compound and identify potential degradants.
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M HCl.
-
Control Sample: Prepare a control by adding an equal volume of purified water to another aliquot.
-
-
Incubation: Gently vortex the vials and place them in a water bath at 40-60°C.
-
Time Points: Withdraw small aliquots from both the stressed and control samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Immediately quench the reaction by neutralizing the acidic aliquot with a base (if necessary for the analytical method) and dilute with the mobile phase. Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method.[6]
-
Data Evaluation: Compare the chromatograms from the stressed and control samples. Calculate the percentage of degradation and identify the relative retention times of the new impurity peaks.
Protocol 2: Guidelines for a Stability-Indicating HPLC Method
A robust analytical method is crucial for monitoring stability.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water, pH adjusted as needed.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all components.
-
Detection: UV detection at 254 nm or 270 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method is considered "stability-indicating" if it can resolve the main peak (this compound) from its degradation products (4-aminophenol, pyridin-2-ylmethanol) and any other process impurities with baseline separation.
References
How to avoid N-alkylation in aniline derivative synthesis
Aniline's high reactivity and the dual nucleophilicity of its amino group and aromatic ring present a significant challenge in synthetic chemistry. Direct alkylation often leads to a complex mixture of N-alkylated, C-alkylated, and poly-alkylated products, complicating purification and reducing yields. This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering these challenges. Authored from the perspective of a Senior Application Scientist, it provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve clean, selective synthesis of aniline derivatives.
Troubleshooting Guide: Navigating N-Alkylation Issues
This section addresses specific problems you might encounter during your experiments, providing direct solutions and the scientific rationale behind them.
Q1: My Friedel-Crafts alkylation of aniline is failing, resulting in a tarry mixture or no desired product. What is happening and how can I fix it?
A1: The Problem: Lewis Acid-Base Interaction
This is a classic issue when using an unprotected aniline in Friedel-Crafts reactions. The core problem is an acid-base reaction that takes precedence over the desired alkylation. The nitrogen atom of the aniline's amino group (-NH₂) is a Lewis base, which readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] This interaction forms a stable adduct, which deactivates the catalyst and prevents it from activating the alkylating agent.[1]
Furthermore, this newly formed anilinium complex is strongly deactivating, making the aromatic ring less nucleophilic and thus highly resistant to electrophilic attack.
The Solution: Amine Protection via Acylation
The most effective strategy is to temporarily "protect" the amino group by converting it into an amide, which is significantly less basic and nucleophilic. Acetylation is a common and cost-effective method.[2] The resulting acetanilide's nitrogen lone pair is delocalized through resonance with the carbonyl group, drastically reducing its Lewis basicity and preventing the undesired reaction with the catalyst.
Caption: Troubleshooting workflow for failed Friedel-Crafts alkylation of aniline.
This protocol demonstrates the protection-alkylation-deprotection sequence.
Part A: Protection (Acetylation of Aniline)
-
Setup: In a flask, dissolve aniline (1.0 eq) in water (15 mL per 10 g of aniline). Add concentrated hydrochloric acid (1.0 eq) to form the soluble aniline hydrochloride salt.[3]
-
Reaction: To the stirred solution, add acetic anhydride (1.1 eq). Immediately follow with a solution of sodium acetate (1.5 eq) in water.[3]
-
Isolation: Stir vigorously. The acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or ethanol may be performed if necessary.
Part B: C-Alkylation (Friedel-Crafts Reaction)
-
Setup: In a dry flask under an inert atmosphere, suspend the dried acetanilide (1.0 eq) and aluminum chloride (AlCl₃, 2.5 eq) in a dry, non-polar solvent like carbon disulfide or dichloromethane.
-
Reaction: Cool the mixture in an ice bath. Slowly add tert-butyl chloride (1.2 eq) to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum salts and separate the organic layer.
-
Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude p-tert-butyl acetanilide.
Part C: Deprotection (Hydrolysis of Amide)
-
Setup: Reflux the crude p-tert-butyl acetanilide with an excess of aqueous sodium hydroxide (e.g., 10-15% NaOH solution) for several hours until the organic material has fully dissolved.
-
Isolation: Cool the reaction mixture. The p-tert-butylaniline product will often separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography.
Q2: I need to synthesize a mono-N-alkylated aniline without C-alkylation or polyalkylation side products. Direct alkylation with an alkyl halide is giving me a mess. What is a better method?
A2: The Problem: Over-Alkylation
Direct alkylation of anilines with alkyl halides is notoriously difficult to control. The primary amine is nucleophilic, but the resulting secondary amine product is often more nucleophilic than the starting material, leading to a second alkylation event to form a tertiary amine. This creates a mixture that is difficult to separate and lowers the yield of the desired mono-alkylated product.[4][5]
The Solution: Reductive Amination
Reductive amination is a superior and highly controlled method for synthesizing secondary amines.[6][7] This two-step, one-pot process involves the reaction of the aniline with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then immediately reduced to the target amine.[4][7] This approach inherently avoids over-alkylation because the imine can only form once on the primary amine.[4]
Caption: Simplified workflow for controlled N-alkylation via reductive amination.
This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that is particularly effective for reductive aminations because it preferentially reduces the iminium ion in the presence of the unreacted aldehyde.[7]
-
Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Isolation & Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N-benzylaniline.
Q3: My reaction is yielding a mixture of N- and C-alkylated products. How can I adjust my reaction conditions to favor one over the other without using a protecting group?
A3: The Problem: Competing Nucleophilic Sites
Aniline is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom (N-alkylation) and the electron-rich aromatic ring (C-alkylation, typically at the para position). The outcome of the reaction is a delicate balance influenced by several factors, including the solvent, temperature, and the nature of the electrophile.[8][9]
The Solution: Strategic Optimization of Reaction Conditions
By carefully selecting the reaction parameters, you can significantly influence the chemoselectivity of the alkylation.
-
Solvent Choice: The polarity and protic nature of the solvent play a critical role.
-
To Favor N-Alkylation: Use nonpolar, aprotic solvents like toluene or hexane. These solvents do not effectively solvate the nitrogen lone pair, leaving it more available for nucleophilic attack.[9]
-
To Favor C-Alkylation: Use polar, protic solvents, particularly highly polar ones like hexafluoroisopropanol (HFIP). These solvents can hydrogen-bond with the amino group, effectively "shielding" it and reducing its nucleophilicity. This leaves the aromatic ring as the more favorable site for electrophilic attack.[9]
-
-
Temperature: Reaction temperature can also shift the balance. Higher temperatures often favor the thermodynamically more stable C-alkylated product, though this is highly system-dependent.[8] Lower temperatures may favor the kinetically preferred N-alkylation.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Nonpolar Aprotic (e.g., Toluene)[9] | Polar Protic (e.g., HFIP)[9] | Polar solvents solvate and deactivate the -NH₂ group via H-bonding. |
| Temperature | Generally lower temperatures | Generally higher temperatures[8] | Can favor the kinetic (N) vs. thermodynamic (C) product. |
| Catalyst | Base-catalyzed[10] | Acid-catalyzed[9] | Acids protonate the amine, deactivating it towards N-alkylation. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the best protecting group for anilines to prevent N-alkylation?
There is no single "best" group; the optimal choice depends on the downstream reaction conditions you plan to use. The key is to select a group that is stable during your desired transformation but can be removed easily afterward without affecting the rest of your molecule (an "orthogonal" strategy).[11]
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability & Notes |
| Acetyl (Ac) | -COCH₃ | Acetic Anhydride or Acetyl Chloride[2] | Acidic or basic hydrolysis (e.g., HCl or NaOH)[1][12] | Robust, inexpensive. Strongly deactivates the ring. Not ideal for base-sensitive molecules. |
| Boc | -COOtBu | Di-tert-butyl dicarbonate (Boc₂O)[13][14] | Strong acid (e.g., TFA, HCl)[14][15] | Very common, mild protection. Stable to base, nucleophiles, and hydrogenation.[13] Orthogonal to Fmoc and Cbz groups.[13] |
| Tosyl (Ts) | -SO₂C₆H₄CH₃ | p-Toluenesulfonyl chloride (TsCl)[16] | Harsh conditions: strong acid (HBr/phenol) or reducing agents (Mg/MeOH, Na/NH₃)[16] | Extremely stable to both acidic and basic conditions.[16] Reduces N-nucleophilicity significantly.[16] Difficult removal limits its use. |
FAQ 2: Can I achieve selective C-alkylation of an aniline without using a protecting group?
Yes, modern synthetic methods have made this increasingly possible, though it often requires specialized catalysts and conditions. These methods bypass the issues of classical Friedel-Crafts reactions.
-
Directed C-H Functionalization: This powerful strategy uses a directing group (which can be the amine itself or a removable group attached to it) to guide a metal catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position.
-
Para-Selective Catalysis: Recent research has developed palladium and ruthenium-based catalytic systems that can achieve highly selective C-H olefination, alkynylation, or alkylation at the para position of unprotected anilines.[17][18] These methods often operate under mild conditions and offer excellent regioselectivity that is otherwise difficult to achieve.[17][18]
These advanced techniques provide powerful, atom-economical alternatives but may require screening of catalysts and ligands for optimal performance with a specific substrate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. jk-sci.com [jk-sci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Aniline Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of aniline derivatives via palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to catalyst deactivation, a critical factor influencing reaction efficiency, yield, and reproducibility. By understanding the underlying mechanisms of deactivation, you can effectively diagnose and mitigate these issues in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in the context of aniline derivative synthesis.
Q1: What are the primary visual indicators of catalyst deactivation in my reaction?
A1: A common visual cue is the formation of palladium black, which appears as a black precipitate.[1] This indicates the agglomeration of palladium(0) species into larger, catalytically inactive particles.[1] Other indicators can include a reaction stalling before completion or a noticeable decrease in reaction rate.
Q2: How does the choice of aniline substrate affect catalyst stability?
A2: Aniline derivatives, particularly electron-rich or sterically hindered ones, can act as ligands themselves. They can sometimes displace the primary phosphine ligand, leading to the formation of less active or dormant palladium complexes.[2][3] Additionally, the nitrogen lone pair in aniline and its derivatives can coordinate strongly to the palladium center, potentially inhibiting the catalytic cycle.[4][5]
Q3: Can the base I use contribute to catalyst deactivation?
A3: Yes, the choice and concentration of the base are critical. While necessary for the catalytic cycle, strong bases like sodium tert-butoxide (NaOtBu) can promote the degradation of sensitive substrates or ligands, leading to catalyst deactivation.[6] The poor solubility of some inorganic bases can also hinder the reaction rate.[6] Furthermore, some organic bases can compete with the aniline for binding to the palladium center, inhibiting the reaction.[7]
Q4: My reaction with an aryl chloride is sluggish. Is this related to catalyst deactivation?
A4: While catalyst deactivation could be a factor, aryl chlorides are inherently less reactive than aryl bromides or iodides in oxidative addition, which is often the rate-determining step.[8][9] This step typically requires more thermal energy.[6] Inefficient oxidative addition can lead to longer reaction times, during which catalyst deactivation processes are more likely to occur. The use of sterically demanding, electron-rich phosphine ligands can help facilitate the oxidative addition of aryl chlorides.[9]
Q5: What is hydrodehalogenation and how does it relate to catalyst deactivation?
A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[10] This process is often mediated by a palladium-hydride species.[10] While not a direct catalyst deactivation pathway in the sense of rendering the palladium inactive, it consumes the starting material in an unproductive pathway, leading to lower yields of the desired aniline product. The choice of base and ligand can significantly influence the extent of hydrodehalogenation.[10]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues encountered during cross-coupling reactions for aniline synthesis, with a focus on catalyst deactivation.
Issue 1: Low or No Product Formation
A lack of product is a clear sign of a failed reaction. The root cause often lies in the stability and activity of the catalyst.
Potential Causes & Solutions
-
Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the palladium center, poisoning the catalyst.[1]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of the aniline, aryl halide, and base. Liquid amines should be distilled or passed through a plug of activated alumina. Solid amines should be recrystallized.[11]
-
Solvent Purity and Degassing: Use anhydrous, high-purity solvents. Thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] Sparging is often less effective than multiple vacuum/inert gas backfill cycles.[11]
-
-
-
Ligand Degradation or Displacement: The phosphine ligand is crucial for stabilizing the palladium catalyst.[3] It can degrade at high temperatures or be displaced by the aniline substrate or other coordinating species.[2][3]
-
Troubleshooting Steps:
-
Ligand Choice: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). These ligands are designed to be more robust and promote the desired catalytic cycle.[12]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can help prevent aggregation of the palladium catalyst.[1] Since amines can act as ligands, adding an extra equivalent of the phosphine ligand relative to palladium can be beneficial.[11]
-
-
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[13] Incomplete activation leads to a lower concentration of the active catalyst.
-
Troubleshooting Steps:
-
Pre-catalyst Choice: Consider using a well-defined Pd(0) source or a pre-catalyst known for clean and efficient activation.[8] Air-stable palladacycle pre-catalysts are designed for ready activation upon exposure to base.[14]
-
Activation Conditions: Ensure the reaction conditions (e.g., temperature, presence of a suitable reducing agent if necessary) are appropriate for the chosen pre-catalyst.
-
-
Diagnostic Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Reaction Stalls or is Sluggish
A reaction that starts but fails to reach completion is often a sign of catalyst deactivation over time.
Potential Causes & Solutions
-
Formation of Off-Cycle, Dormant Species: The aniline substrate or product can reversibly bind to the palladium, forming a catalytically dormant complex.[2] This is particularly an issue with primary amines and N-heteroaromatic substrates.[2][3] Heating can sometimes reactivate these dormant species.[2][3]
-
Troubleshooting Steps:
-
Ligand Design: Employ ligands specifically designed to resist the formation of off-cycle species. For instance, the GPhos ligand was developed to address the issue of catalyst instability at room temperature caused by primary amine binding.[2]
-
Temperature Optimization: Carefully increasing the reaction temperature may help to break down dormant complexes and re-enter the catalytic cycle. However, be mindful that higher temperatures can also accelerate ligand degradation.[1][4]
-
-
-
Palladium Agglomeration (Palladium Black Formation): Over the course of the reaction, the active, monoligated Pd(0) species can aggregate into inactive palladium nanoparticles or bulk metal (palladium black).[1]
-
Troubleshooting Steps:
-
Use of More Stabilizing Ligands: Ligands with greater steric bulk can create a protective environment around the palladium center, hindering aggregation.[1]
-
Lower Reaction Temperature: High temperatures can accelerate the agglomeration process.[1] Running the reaction at the lowest effective temperature can improve catalyst longevity.[4]
-
Increase Ligand Concentration: A higher concentration of the ligand can help to keep the palladium species in their active, monomeric form.[1]
-
-
Quantitative Comparison of Ligand Effects on Catalyst Stability
| Ligand Type | Key Features | Impact on Stability | Common Applications |
| Monodentate Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | High stability, prevents Pd black formation, accelerates reductive elimination. | Broadly applicable for various anilines and aryl halides, including challenging aryl chlorides.[9] |
| Ferrocene-Based Ligands (e.g., Josiphos) | Chiral, electron-rich | Good stability, effective for specific transformations like direct ammonia coupling.[15] | Asymmetric amination, coupling of challenging nucleophiles. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable Pd-NHC complexes, resistant to high temperatures.[16] | High-temperature reactions, coupling of electron-deficient anilines. |
Note: The effectiveness of a ligand is substrate-dependent and may require empirical screening.
Issue 3: Significant Side Product Formation
The formation of unwanted byproducts, such as hydrodehalogenation or homocoupling products, indicates that the catalyst is engaging in undesired reaction pathways.
Potential Causes & Solutions
-
Hydrodehalogenation: As mentioned in the FAQs, this side reaction competes with the desired cross-coupling.
-
Troubleshooting Steps:
-
Base Selection: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are sometimes preferred over strong bases like NaOtBu to minimize hydrodehalogenation.[6][10]
-
Amine Protection: Protecting the aniline's amino group (e.g., with a Boc group) can sometimes suppress this side reaction.[10]
-
Solvent Choice: Aprotic solvents like toluene or dioxane may be less prone to promoting hydrodehalogenation compared to more polar aprotic solvents in certain cases.[10]
-
-
-
Homocoupling of Aryl Halide or Aniline: This can occur through oxidative coupling pathways, often exacerbated by the presence of oxygen.
Catalyst Deactivation Pathways Overview
Caption: Common catalyst deactivation and unproductive pathways.
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination Screening Reaction
This protocol is designed for screening different ligands or bases to optimize a reaction prone to catalyst deactivation.
-
Preparation of the Reaction Vessel: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for a minimum of 10 minutes. This is a critical step to prevent oxygen-induced deactivation.[4]
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the aniline derivative (1.1-1.3 equiv), and the base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 0.1-0.5 M) via syringe.[6]
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).[17]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[17]
Protocol 2: Catalyst Reactivation (Conceptual)
While challenging for homogeneous catalysts, in some specific heterogeneous systems, reactivation is possible. For instance, inactive Pd(0) species formed during certain reactions have been reportedly re-oxidized to active Pd(II) by treatment with an oxidant like benzoquinone.[18] Note that this is highly system-dependent and not a universally applicable procedure for Buchwald-Hartwig reactions. For most laboratory-scale homogeneous reactions, preventing deactivation is more practical than attempting reactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(Pyridin-2-ylmethoxy)aniline
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, optimize, and scale up this valuable intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Section 1: Synthesis Overview & Core Concepts (FAQs)
This section addresses high-level questions about the synthetic strategy for this compound.
Question 1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of 4-aminophenol with a 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-aminophenol, generated in situ by a base, acts as a nucleophile to displace the halide from the pyridine derivative.[1][3]
Question 2: A critical challenge in this synthesis is controlling selectivity. What is the major competing side reaction and why does it occur?
The primary challenge is preventing N-alkylation of the aniline nitrogen. 4-Aminophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the hydroxyl oxygen and the amino nitrogen.[4] Direct alkylation can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which are often difficult to separate.[5][6]
Causality: The selectivity between O- and N-alkylation is governed by the principle of Hard and Soft Acids and Bases (HSAB) and the specific reaction conditions.
-
O-Alkylation (Desired): The phenoxide oxygen is a "harder" nucleophile and its formation is favored by moderately strong bases that selectively deprotonate the more acidic phenol group (pKa ≈ 10) over the aniline amine (pKa ≈ 30).
-
N-Alkylation (Side Reaction): The aniline nitrogen is a "softer" nucleophile. Its reactivity can increase with stronger bases or in certain solvent systems, leading to the undesired byproduct.
A visual representation of this key selectivity challenge is shown below.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is very low, or I've recovered mostly unreacted 4-aminophenol.
Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality.[7][8][9]
| Possible Cause | Recommended Solution & Rationale |
| Ineffective Base | Solution: Switch to a more suitable base or ensure your current base is active. Rationale: The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices. If using sodium hydride (NaH), ensure it is fresh; a gray appearance indicates deactivation.[7] |
| Inappropriate Solvent | Solution: Use a polar aprotic solvent like DMF, DMSO, or Acetone. Rationale: These solvents effectively dissolve the reactants and stabilize the phenoxide intermediate without solvating it so strongly that its nucleophilicity is reduced.[10] Protic solvents like ethanol can hinder the reaction.[8] |
| Insufficient Temperature or Time | Solution: Gradually increase the reaction temperature (typically 50-100 °C) and monitor progress by TLC. Rationale: SN2 reactions require sufficient thermal energy.[8] A common range is 4-12 hours, but this should be determined empirically by tracking the consumption of the limiting reagent. |
| Moisture in the Reaction | Solution: Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Rationale: The Williamson ether synthesis is sensitive to moisture, which can quench the base and hydrolyze the alkyl halide.[7] |
| Poor Quality Alkylating Agent | Solution: Use 2-(chloromethyl)pyridine hydrochloride and neutralize it just before use or use a freshly prepared solution. Rationale: 2-(chloromethyl)pyridine can be unstable. The hydrochloride salt is more stable but must be neutralized to generate the reactive free base. |
Below is a troubleshooting flowchart for diagnosing low-yield issues.
Problem 2: My TLC/LCMS analysis shows multiple product spots, indicating a mixture of isomers.
This is a classic sign of poor selectivity, with both O- and N-alkylation occurring.
| Possible Cause | Recommended Solution & Rationale |
| Base is Too Strong | Solution: Avoid very strong bases like NaH or KOtBu if selectivity is an issue. Switch to K₂CO₃. Rationale: Strong bases can deprotonate both the phenol and, to a lesser extent, the aniline, creating a mixture of nucleophiles that leads to isomeric products. |
| High Reaction Temperature | Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Rationale: Higher temperatures can sometimes reduce the selectivity between the two nucleophilic sites. Start the reaction at a lower temperature (e.g., 50-60 °C) and only increase if necessary. |
| Alternative Strategy: Protecting Group | Solution: If selectivity remains poor, consider a protection-alkylation-deprotection sequence.[5][6] Rationale: Protecting the amine (e.g., as an acetyl or Boc group) ensures that only the hydroxyl group can react. While this adds steps, it guarantees regioselectivity and can simplify purification, potentially increasing the overall isolated yield. For instance, N-acetyl-4-aminophenol can be alkylated, followed by hydrolysis to yield the desired product.[11] |
Section 3: Recommended Experimental Protocol
This section provides a reliable, step-by-step starting protocol for the synthesis.
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
4-Aminophenol (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 4-aminophenol).
-
Neutralization of Alkylating Agent: In a separate flask, suspend 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of DMF and slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: The free base is less stable than the salt.
-
Reaction Initiation: Add the freshly prepared 2-(chloromethyl)pyridine solution to the flask containing the 4-aminophenol and K₂CO₃ mixture.
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours, eluting with a mixture like Ethyl Acetate/Hexane (e.g., 1:1). The reaction is complete when the 4-aminophenol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine to remove residual DMF and salts.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. prepchem.com [prepchem.com]
Validation & Comparative
A-Comparative-Guide-to-the-Structural-Elucidation-of-4-Pyridin-2-ylmethoxy-aniline-X-ray-Crystallography-vs-Spectroscopic-Techniques
Introduction
In the realm of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint governs a compound's physical, chemical, and biological properties, directly influencing its efficacy and safety in therapeutic applications or its performance in advanced materials.[1] For novel compounds such as 4-(Pyridin-2-ylmethoxy)aniline, a molecule with potential applications in medicinal chemistry, unambiguous structural confirmation is a critical step in the research and development pipeline.
This guide provides an in-depth comparison of X-ray crystallography, the gold standard for solid-state structure determination, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Through a detailed examination of the experimental workflows and the nature of the data each technique yields, we will illustrate why a multi-technique approach is often the most robust strategy for comprehensive structural characterization of novel chemical entities.
The Subject Molecule: this compound
This compound, with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol , is a heterocyclic compound featuring a pyridine ring linked via a methoxy bridge to an aniline moiety.[2] Its structural complexity, arising from the combination of aromatic and flexible ether linkages, presents an interesting case for structural analysis.
Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement of a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.[4]
Experimental Workflow: X-ray Crystallography
The journey from a powdered sample to a refined crystal structure involves several critical stages.
Caption: A streamlined workflow for determining the crystal structure of a small molecule.
Step-by-Step Protocol for X-ray Crystallography of this compound
-
Synthesis and Purification: The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of 2-(chloromethyl)pyridine with 4-aminophenol in the presence of a base.[5][6][7] Purity is paramount for successful crystallization; techniques like column chromatography or recrystallization are employed to obtain a highly pure sample.[8]
-
Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step.[3][9] For a small organic molecule like this compound, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly in a dust-free environment.[8][10] The choice of solvent is critical as it can influence crystal packing.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[9][10] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.[4]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The initial phases of the structure factors are determined using computational methods, leading to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate crystal structure.[4]
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution. A multi-technique approach is essential for a comprehensive characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][11] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Expected ¹H and ¹³C NMR Spectral Features of this compound:
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Aniline -NH₂ | ~3.5-4.5 | - | Protons attached to nitrogen are exchangeable and often appear as a broad singlet. |
| Aniline Ar-H | ~6.6-7.2 | ~115-150 | Protons on the aniline ring are in a relatively electron-rich environment. |
| Methoxy -CH₂- | ~5.1 | ~70 | The methylene protons are deshielded by the adjacent oxygen and pyridine ring. |
| Pyridine Ar-H | ~7.2-8.6 | ~120-150 | Protons on the pyridine ring are in a more electron-deficient environment compared to the aniline ring. |
Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.
The connectivity between protons and carbons can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.[1] For this compound, electrospray ionization (ESI) would be a suitable technique.
-
Expected Molecular Ion Peak: In positive ion mode, the expected [M+H]⁺ peak would be at m/z 201.10. This confirms the molecular formula C12H12N2O.
-
Fragmentation Analysis: Fragmentation of the molecular ion can provide evidence for the presence of the pyridylmethoxy and aminophenyl substructures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[12]
Key Expected FTIR Absorptions for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=N, C=C (Aromatic) | Stretching | 1400-1600 |
| C-O (Ether) | Stretching | 1000-1300 (asymmetric stretch) |
| C-N (Aniline) | Stretching | 1250-1350 |
The presence of these characteristic absorption bands provides strong evidence for the proposed structure.[13][14]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
Caption: A summary of the strengths and weaknesses of different structural elucidation techniques.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[15] | High-quality single crystals (0.1-0.3 mm).[9] | Provides the most definitive structural information.[15] | Crystal growth can be a major bottleneck; structure is in the solid state, which may differ from the solution conformation.[3] |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, information on molecular dynamics in solution.[16][17] | Soluble sample (mg quantities). | Non-destructive, provides information about the structure in a biologically relevant state (solution).[18] | Does not provide a direct 3D structure; spectral overlap can be an issue for complex molecules.[19] |
| Mass Spectrometry | Molecular weight, elemental composition (high resolution), fragmentation patterns for structural clues.[1] | Small amount of sample (µg to ng). | High sensitivity, can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.[20][21][22] | Indirect structural information, interpretation of fragmentation can be challenging. |
| FTIR Spectroscopy | Presence of specific functional groups.[12] | Solid, liquid, or gas sample. | Fast, simple, and provides a "fingerprint" of the molecule.[14] | Provides limited information about the overall molecular architecture. |
Conclusion: A Synergistic Approach
For the unequivocal structural confirmation of this compound, a synergistic approach that leverages the strengths of both X-ray crystallography and spectroscopic techniques is the most rigorous scientific strategy. While X-ray crystallography provides the definitive solid-state structure, NMR, MS, and FTIR spectroscopy corroborate this structure by confirming the molecular weight, connectivity, and functional groups. This multi-faceted approach ensures the identity and purity of the compound, which is a critical prerequisite for its further investigation in drug development and materials science. The combination of these techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the structural assignment.[1][23]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. cet-science.com [cet-science.com]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 17. people.bu.edu [people.bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 20. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 22. d-nb.info [d-nb.info]
- 23. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 4-(Pyridin-2-ylmethoxy)aniline using Mass Spectrometry
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's molecular weight is a cornerstone of its structural elucidation. For a molecule like 4-(Pyridin-2-ylmethoxy)aniline, with its distinct chemical functionalities, mass spectrometry stands as the definitive analytical technique. This guide provides an in-depth comparison of three common soft ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the molecular weight confirmation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
Understanding the Analyte: this compound
Before we delve into the analytical techniques, a brief examination of our target molecule is crucial. This compound possesses a molecular formula of C₁₂H₁₂N₂O and a calculated molecular weight of approximately 200.24 g/mol .[1] Its structure incorporates a pyridine ring, an ether linkage, and an aniline moiety. The presence of the basic pyridine and aniline nitrogen atoms makes it readily amenable to protonation, a key step in many ionization processes. Its moderate polarity suggests that several ionization techniques could be viable.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for successful mass spectrometric analysis. Soft ionization methods are preferred for molecular weight determination as they minimize fragmentation and keep the molecular ion intact. Here, we compare ESI, APCI, and MALDI for the analysis of this compound.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a solution by creating a fine spray of charged droplets. | A corona discharge ionizes the solvent vapor, which then transfers protons to the analyte. | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. |
| Analyte Polarity | Ideal for polar and ionizable compounds. | Suitable for less polar to moderately polar, thermally stable compounds.[2][3] | Applicable to a wide range of molecules, but matrix selection is critical for small molecules. |
| Typical Ions Observed | Primarily [M+H]⁺ or [M-H]⁻, with potential for adduct formation (e.g., [M+Na]⁺). | Predominantly [M+H]⁺. | Mainly [M+H]⁺ or [M+Na]⁺ for small molecules. |
| Sensitivity | High (femtomole to attomole range). | Good (picomole to femtomole range). | High, but can be affected by matrix background for low molecular weight compounds. |
| Matrix Effects | Susceptible to ion suppression from co-eluting compounds and salts. | Generally less susceptible to ion suppression than ESI. | Matrix-related ions can interfere in the low mass range. |
| Coupling to LC | Excellent and routine. | Excellent and routine. | Possible but less common and more complex than ESI or APCI. |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using ESI, APCI, and MALDI mass spectrometry.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is often the first choice for a polar molecule like this compound due to its high sensitivity and compatibility with liquid chromatography.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes the formation of the protonated molecule, [M+H]⁺.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 30 - 50 psi.
-
Drying Gas (N₂) Flow: 5 - 10 L/min.
-
Drying Gas Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
3. Data Analysis:
-
Expect to observe the protonated molecule [M+H]⁺ at m/z 201.1028.
-
The high-resolution measurement will allow for the confirmation of the elemental composition (C₁₂H₁₃N₂O⁺).
-
Look for potential adducts such as [M+Na]⁺ at m/z 223.0847.
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry Protocol
APCI is a valuable alternative, particularly if the sample has limited solubility in typical ESI solvents or if matrix effects are a concern.
1. Sample Preparation:
-
Prepare the sample as described for ESI. APCI is generally more tolerant of less polar solvents.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for routine molecular weight confirmation.
-
Ionization Mode: Positive ion mode.
-
Corona Discharge Current: 2 - 5 µA.
-
Vaporizer Temperature: 350 - 450 °C.
-
Sheath Gas (N₂) Flow: 40 - 60 arbitrary units.
-
Auxiliary Gas (N₂) Flow: 5 - 15 arbitrary units.
-
Mass Range: m/z 50 - 500.
3. Data Analysis:
-
The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 201.1.
-
Fragmentation is typically minimal, but in-source fragmentation can be induced by increasing the cone voltage to provide some structural information.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Protocol
While often used for large biomolecules, MALDI can be effective for small molecules with the appropriate matrix selection to avoid interference in the low mass range.[4][5][6][7][8]
1. Matrix and Sample Preparation:
-
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) or α-Cyano-4-hydroxycinnamic acid (CHCA) are common starting points. For improved performance with small molecules and reduced matrix background, consider using a specialized matrix like 7,7,8,8-Tetracyanoquinodimethane (TCNQ) or 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB).
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Spotting: Mix the sample and matrix solutions in a 1:1 to 1:10 (sample:matrix) ratio. Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
2. Instrumentation and Conditions:
-
Mass Spectrometer: A MALDI-TOF (Time-of-Flight) instrument is typically used.
-
Ionization Mode: Positive ion reflectron mode for better mass accuracy.
-
Laser: Nitrogen laser (337 nm) or a solid-state laser (e.g., 355 nm).
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal and avoid excessive fragmentation.
-
Mass Range: m/z 50 - 500.
3. Data Analysis:
-
Look for the protonated molecule [M+H]⁺ at m/z 201.1 or the sodiated adduct [M+Na]⁺ at m/z 223.1.
-
Be mindful of matrix-related peaks in the low mass region and use a matrix-only spot as a background reference.
Visualizing the Workflows
The following diagrams illustrate the general workflows for each mass spectrometry technique.
Caption: Experimental workflow for ESI-MS analysis.
Caption: Experimental workflow for APCI-MS analysis.
Caption: Experimental workflow for MALDI-TOF-MS analysis.
Conclusion and Recommendations
For the routine and high-confidence molecular weight confirmation of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer is the recommended primary approach. Its high sensitivity, compatibility with LC for sample purification, and ability to provide highly accurate mass measurements make it ideal for this application.
Atmospheric Pressure Chemical Ionization (APCI) serves as an excellent complementary technique , especially when dealing with complex matrices or if the analyte exhibits limited ionization efficiency in ESI. Its robustness and reduced susceptibility to matrix effects can provide reliable molecular weight information.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a viable option, particularly for high-throughput screening applications. However, careful optimization of the matrix and laser parameters is necessary to overcome potential interference from matrix-related ions in the low mass range. The use of a specialized small-molecule matrix is strongly advised.
By understanding the principles and practical considerations of each of these powerful mass spectrometry techniques, researchers can confidently and accurately confirm the molecular weight of this compound, a critical step in its characterization and further development.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
A Comparative Guide to the Reactivity of 4-(Pyridin-2-ylmethoxy)aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Structural Motif of 4-(Pyridin-2-ylmethoxy)aniline
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure uniquely combines an aniline core, a well-known pharmacophore and versatile synthetic handle, with a pyridinylmethoxy substituent. This substituent imparts distinct electronic and steric properties that modulate the reactivity of the aniline moiety in predictable, yet nuanced, ways. Understanding this reactivity profile is critical for designing efficient synthetic routes and predicting the behavior of molecules incorporating this scaffold. This guide will explore its reactivity in three key areas: nucleophilicity, electrophilic aromatic substitution, and oxidation potential, comparing it with benchmark anilines such as aniline, p-anisidine (4-methoxyaniline), and p-toluidine (4-methylaniline).
Electronic and Structural Underpinnings of Reactivity
The reactivity of a substituted aniline is fundamentally governed by the electronic nature of its substituents.[2][3] Electron-donating groups (EDGs) increase the electron density on the nitrogen atom and the aromatic ring, enhancing nucleophilicity and activating the ring towards electrophilic attack.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.[4]
The pyridin-2-ylmethoxy group in this compound presents a more complex electronic profile than simple alkyl or alkoxy groups. The ether oxygen acts as an electron-donating group through resonance, pushing electron density into the aniline ring. However, the pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom. The methylene linker (-CH2-) isolates the pyridine's withdrawing effect to be primarily inductive, while the ether oxygen's resonance effect strongly influences the aniline ring. This interplay suggests that the pyridin-2-ylmethoxy group is, on balance, an activating group, though perhaps less so than a simple methoxy group due to the counteracting inductive pull.
Comparative Nucleophilicity
The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile, crucial for reactions like acylation and alkylation.[6][7] The nucleophilicity is directly related to the availability of this lone pair.
Comparative Analysis:
-
Aniline: Serves as our baseline.
-
p-Anisidine (-OCH₃): The methoxy group is a strong EDG via resonance, significantly increasing the nitrogen's nucleophilicity compared to aniline.
-
p-Toluidine (-CH₃): The methyl group is a weak EDG through induction and hyperconjugation, making it more nucleophilic than aniline but less so than p-anisidine.
-
This compound: The ether oxygen's resonance effect will make it more nucleophilic than aniline and p-toluidine. However, the distant, inductively withdrawing pyridine ring may slightly temper this effect, potentially rendering it less nucleophilic than p-anisidine.
Table 1: Predicted Relative Nucleophilicity and Supporting pKa Data
| Compound | Substituent | Dominant Electronic Effect | Predicted Relative Nucleophilicity | Experimental pKa of Conjugate Acid[2][8][9][10] |
| p-Anisidine | -OCH₃ | +M (strong) | Highest | 5.34 |
| This compound | -O-CH₂-Py | +M (strong), -I (weak) | High | ~5.0 (estimated) |
| p-Toluidine | -CH₃ | +I (weak) | Moderate | 5.08 |
| Aniline | -H | - | Baseline | 4.63 |
Note: A higher pKa value for the conjugate acid (anilinium ion) corresponds to a more basic and more nucleophilic aniline.
Experimental Protocol: Competitive Acylation for Determining Relative Nucleophilicity
This protocol provides a robust method for quantifying the relative nucleophilicity of different aniline derivatives.
Objective: To determine the relative reaction rates of a mixture of anilines with a limiting amount of an acylating agent.
Materials:
-
This compound
-
Aniline (or other derivative for comparison)
-
Acetyl Chloride (AcCl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Internal Standard (e.g., Dodecane)
-
HPLC or GC-MS system
Procedure:
-
Preparation: Create an equimolar solution of this compound and the competing aniline (e.g., p-anisidine) in anhydrous DCM. Add a known concentration of the internal standard.
-
Reaction Initiation: Cool the solution to 0°C. Add a solution of acetyl chloride (0.1 equivalents relative to total anilines) in DCM dropwise over 5 minutes.
-
Reaction Quenching: After 30 minutes, quench the reaction by adding an excess of a primary amine scavenger (e.g., benzylamine) or by washing with a dilute aqueous sodium bicarbonate solution.
-
Analysis: Analyze the resulting mixture by HPLC or GC-MS.
-
Quantification: Determine the relative amounts of the two acetanilide products by integrating the peak areas relative to the internal standard. The ratio of products directly reflects the relative rates of acylation and thus the relative nucleophilicity.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The -NH₂ group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.[11][12] The rate and regioselectivity of these reactions are highly sensitive to the electronic effects of other substituents.
Comparative Analysis: The activating strength of the substituent directly correlates with the reaction rate.
-
p-Anisidine: Highly activated, will react faster than aniline.
-
p-Toluidine: More activated than aniline.
-
This compound: The activating, ortho, para-directing influence of the ether-linked amino group will dominate. The substitution will occur at the positions ortho to the amino group (positions 2 and 6). The molecule is expected to be highly reactive, likely comparable to or slightly less reactive than p-anisidine.
Table 2: Predicted Reactivity and Regioselectivity in Bromination
| Compound | Predicted Relative Rate | Expected Major Product(s) |
| p-Anisidine | Very Fast | 2,6-Dibromo-4-methoxyaniline |
| This compound | Fast | 2,6-Dibromo-4-(pyridin-2-ylmethoxy)aniline |
| p-Toluidine | Moderate | 2-Bromo-4-methylaniline |
| Aniline | Baseline | 2,4,6-Tribromoaniline[13][14] |
Note: Aniline is so activated that it readily undergoes trisubstitution.[15] For mono-substitution, the amino group often requires protection as an acetanilide to moderate its reactivity.[16][17]
Experimental Protocol: Regioselective Monobromination
Objective: To compare the regioselectivity and reactivity of anilines towards electrophilic bromination using a milder brominating agent to favor mono-substitution.
Materials:
-
Aniline derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (MeCN)
-
TLC plates
Procedure:
-
Dissolution: Dissolve the aniline derivative in MeCN in a round-bottom flask protected from light.
-
Reaction: Add NBS in one portion at room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC. Note the time to completion for a qualitative assessment of relative reactivity.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the product by column chromatography. Characterize the product(s) by ¹H NMR to determine the regioselectivity of bromination.
Oxidation Potential
The ease with which an aniline can be oxidized is a critical parameter, particularly in the context of metabolic stability and electrochemistry. Oxidation typically occurs at the nitrogen atom to form a radical cation.[18] Electron-donating groups lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups raise it.[18]
Comparative Analysis:
-
p-Anisidine & p-Toluidine: The EDGs lower the oxidation potential relative to aniline, making them easier to oxidize.
-
This compound: The electron-donating character of the substituent is expected to lower its oxidation potential compared to aniline. It will likely be easier to oxidize than aniline, with a potential similar to that of p-toluidine or p-anisidine.
Table 3: Predicted Relative Oxidation Potentials
| Compound | Substituent | Electronic Effect | Predicted Ease of Oxidation |
| p-Anisidine | -OCH₃ | Strong EDG | Easiest to Oxidize |
| p-Toluidine | -CH₃ | Weak EDG | Easy to Oxidize |
| This compound | -O-CH₂-Py | Net EDG | Easy to Oxidize |
| Aniline | -H | - | Baseline |
Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry (CV)
Objective: To measure the half-wave oxidation potential (E₁/₂) of aniline derivatives.
Materials:
-
Aniline derivative (1-5 mM solution)
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Three-electrode cell:
-
Working electrode (e.g., Glassy Carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
Potentiostat
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the aniline solution. De-aerate the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
CV Measurement: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).
-
Data Analysis: Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc) from the voltammogram.
-
Calculation: For a reversible or quasi-reversible process, calculate the half-wave potential as E₁/₂ = (Epa + Epc) / 2. This value represents the formal oxidation potential.[19][20][21][22]
Conclusion
This compound exhibits a reactivity profile characteristic of a highly activated aniline derivative. Its nucleophilicity and susceptibility to electrophilic aromatic substitution are significantly enhanced compared to unsubstituted aniline, driven by the strong resonance-donating effect of its ether linkage. While the inductively withdrawing pyridine moiety subtly modulates this reactivity, the overall behavior is that of an electron-rich system. This makes it a versatile building block, but one whose high reactivity must be managed, often through protective chemistry, to achieve selective functionalization. The comparative data and protocols provided herein offer a framework for rationally designing synthetic strategies and anticipating the chemical behavior of this valuable compound.
References
- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journaleras.com [journaleras.com]
- 3. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. Anilines as Nucleophiles | Semantic Scholar [semanticscholar.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. Khan Academy [khanacademy.org]
- 15. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
- 17. homework.study.com [homework.study.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-(Pyridin-2-ylmethoxy)aniline Analogues in Oncology Research
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in the design of targeted therapeutics.[1][2] When coupled with an aniline moiety through a methoxy bridge, as in 4-(pyridin-2-ylmethoxy)aniline, it forms a versatile backbone for the development of potent biological agents. This guide provides an in-depth comparison of the biological activities of analogues derived from this core structure, with a particular focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound scaffold has garnered significant interest as a foundational structure for the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to selectively inhibit the growth and proliferation of cancer cells. The pyridine nitrogen in the this compound scaffold can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of the ATP-binding pocket of many kinases. The aniline portion of the molecule provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of analogues with tailored potencies and selectivities.
Comparative Analysis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
While direct comparative studies on simple substituted analogues of this compound are not extensively available in the public domain, a significant body of research exists for more complex derivatives that incorporate this core structure. A notable example is a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3] These compounds, while more structurally elaborate, provide valuable insights into the SAR of the 4-(pyridin-2-ylmethoxy) moiety.
The general structure of these analogues involves the this compound core integrated into a larger urea-based scaffold. The aniline nitrogen is part of a urea linkage, and a benzyl group is attached to the other urea nitrogen. This framework allows for extensive modification of the aryl group (Ar) attached to the urea, leading to a diverse range of compounds with varying biological activities.
Caption: Structural components of the N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea analogues.
Antiproliferative Activity Data
The antiproliferative activities of a series of these urea derivatives were assessed against four human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). A human normal liver cell line, HL7702, was used to evaluate cytotoxicity. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[3]
| Compound ID | R1 Substituent on Aryl Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | PC-3 IC50 (µM) | HL7702 IC50 (µM) |
| 9a | -OCH3 | >40 | 2.89 ± 0.15 | 3.25 ± 0.18 | 4.56 ± 0.21 | >40 |
| 9b | -CF3 | 4.58 ± 0.23 | 2.54 ± 0.13 | 2.87 ± 0.14 | 4.12 ± 0.20 | >40 |
| 9d | -CF3 (with F on benzyl) | 4.12 ± 0.21 | 2.18 ± 0.11 | 2.54 ± 0.12 | 3.89 ± 0.19 | >40 |
| 9e | -H | >40 | 2.95 ± 0.16 | 3.54 ± 0.17 | 4.87 ± 0.23 | >40 |
| Sorafenib | Reference Drug | 5.23 ± 0.26 | 6.87 ± 0.34 | 4.59 ± 0.22 | 5.89 ± 0.29 | >40 |
Data synthesized from a study by Liu et al. (2020).[3]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships:
-
Impact of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as trifluoromethyl (-CF3), on the terminal aryl ring generally enhances antiproliferative activity. For instance, compounds 9b and 9d (both with -CF3) demonstrated superior activity across all tested cancer cell lines compared to the methoxy-substituted analogue 9a and the unsubstituted analogue 9e .[3]
-
Role of Fluorination: The presence of a fluorine atom on the benzyl portion of the molecule, as in compound 9d , led to a further increase in potency compared to its non-fluorinated counterpart 9b .[3] This highlights the favorable contribution of fluorine in modulating the biological activity of these compounds, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Selectivity Profile: Importantly, all the tested compounds exhibited low cytotoxicity against the normal human liver cell line HL7702, with IC50 values greater than 40 µM.[3] This suggests a favorable selectivity profile for cancer cells over non-cancerous cells, a critical attribute for any potential anticancer agent.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-defined experimental protocols. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[4][5][6]
MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for assessing the in vitro cytotoxicity of chemical compounds against adherent cancer cell lines.[4][5][6]
Caption: General workflow of the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds (this compound analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The this compound scaffold serves as a promising foundation for the development of novel anticancer agents. The comparative analysis of the N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrates that strategic modifications, particularly the introduction of electron-withdrawing groups and fluorine atoms, can significantly enhance antiproliferative activity against a range of cancer cell lines while maintaining a favorable selectivity profile.
Future research in this area should focus on the synthesis and evaluation of simpler analogues of this compound with substitutions directly on the pyridine and aniline rings. This would provide a more direct understanding of the structure-activity relationships of the core scaffold. Furthermore, elucidating the precise molecular targets of these compounds, such as specific kinases, will be crucial for their rational design and optimization as targeted cancer therapies. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of the next generation of anticancer drugs.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for Novel Inhibitors: A Comparative Analysis for 4-(Pyridin-2-ylmethoxy)aniline Derivatives
As a Senior Application Scientist, I've guided numerous research teams through the critical process of characterizing novel small-molecule inhibitors. The journey from a promising chemical scaffold, such as the 4-(pyridin-2-ylmethoxy)aniline series, to a well-defined lead candidate is paved with rigorous, quantitative biochemical data. The cornerstone of this effort is the in vitro kinase assay.
This guide is designed to move beyond a simple recitation of protocol steps. Its purpose is to arm you, a fellow scientist, with the strategic framework needed to select, execute, and interpret the most appropriate kinase assay for your research goals. We will explore the causality behind critical experimental choices, compare leading assay technologies, and provide a self-validating, detailed protocol that you can adapt for your specific kinase target and inhibitor class.
The Fundamental Principle: Visualizing Kinase Inhibition
At its core, a kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a protein or peptide).[1] An inhibitor, such as a derivative from your this compound series, will interfere with this process, leading to a measurable decrease in kinase activity. The goal of the assay is to quantify this decrease and thereby determine the potency of the inhibitor, most commonly expressed as an IC50 value.[2]
Part 1: The Strategic Choice — A Comparison of In Vitro Kinase Assay Technologies
The first and most critical decision is selecting the right assay technology. There is no single "best" assay; the optimal choice depends on your specific needs, such as throughput, sensitivity, kinase type, and available equipment.[3][4] Technologies can be broadly grouped into those that detect the product (phospho-substrate) and those that detect a byproduct (ADP).[3][5]
Here, we compare the leading homogeneous ("mix-and-read") assay formats suitable for high-throughput screening (HTS) and lead optimization.[6]
| Assay Technology | Principle | Pros | Cons | Typical Application |
| Radiometric ([³²P] or [³³P]) | Measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[7][8] | Gold standard; highly sensitive and direct. Universal for any kinase.[9] | Requires handling of radioactive materials, waste disposal, and specialized equipment. Not a homogeneous format. | Low-throughput studies, mechanism of action, validating hits from other screens. |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. Remaining ATP is depleted, and ADP is converted back to ATP, which drives a luciferase reaction.[10][11] | Universal for any ADP-generating enzyme.[12] High sensitivity and dynamic range. Good for low-activity kinases.[9] | Multi-step (two additions). Potential for interference from compounds affecting luciferase.[13] | HTS, primary screening, selectivity profiling, kinetic studies. |
| TR-FRET (e.g., HTRF®, LanthaScreen®) | Time-Resolved Fluorescence Resonance Energy Transfer. A donor fluorophore (e.g., Europium) on an antibody and an acceptor fluorophore on the substrate come into proximity upon phosphorylation, generating a FRET signal.[14][15][16] | Homogeneous, robust, and highly sensitive. Ratiometric measurement reduces interference. | Requires specific phospho-antibodies and labeled substrates, which may not be available for all targets. | HTS, inhibitor profiling, binding assays. |
| Fluorescence Polarization (FP) | A small fluorescently labeled tracer peptide competes with the phosphorylated product for binding to a phospho-specific antibody. Binding to the large antibody slows rotation and increases the polarization of emitted light.[7] | Homogeneous and cost-effective. | Requires specific antibodies. Lower dynamic range compared to TR-FRET or luminescence. | HTS for well-characterized kinases where reagents are available. |
| Microfluidic Mobility Shift | Separates the substrate and phosphorylated product based on differences in electrophoretic mobility in a microfluidic chip.[17][18] | Direct measurement of substrate and product. Low sample consumption. Good for kinetic and mechanistic studies.[19] | Requires specialized instrumentation (e.g., Caliper LabChip). Lower throughput than plate-based methods. | Detailed mechanistic studies, resolving assay interference issues. |
Part 2: A Field-Proven Protocol — The ADP-Glo™ Luminescent Kinase Assay
For screening a novel chemical series like this compound derivatives, a universal assay is often the most efficient choice. The ADP-Glo™ assay is an excellent example because it detects ADP, the universal product of any kinase reaction.[1][10] This allows you to use the same detection platform to profile your compounds against a wide array of kinases, which is critical for determining selectivity.
This protocol is a self-validating system. By including proper controls (no enzyme, no inhibitor), you can ensure the integrity of your results in every plate.
Experimental Workflow
Step-by-Step Methodology
This protocol is designed for a 384-well plate format. Adjust volumes proportionally for other formats, maintaining the recommended ratios.[20]
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare a suitable buffer. A common starting point is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[21] The optimal buffer may vary by kinase.
-
Test Compound (Inhibitor): Prepare a serial dilution of your this compound derivative in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM. Then, create an intermediate dilution of these compounds in the 1X Kinase Buffer.
-
ATP Solution: Prepare a stock of high-purity ATP in water. Dilute to the desired working concentration in 1X Kinase Buffer. The choice of ATP concentration is critical and is discussed in Part 3.
-
Kinase & Substrate: Dilute the kinase enzyme and its corresponding peptide/protein substrate to their final working concentrations in 1X Kinase Buffer.
2. Kinase Reaction (5 µL volume): [20]
-
Add 1.25 µL of the diluted test compound to the appropriate wells of a white, opaque 384-well plate. For controls, add buffer with the same percentage of DMSO.
-
Add 2.5 µL of the Kinase/Substrate mix to all wells.
-
Initiate the reaction by adding 1.25 µL of the ATP solution to all wells.
-
Controls:
-
100% Activity Control (Low Control): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor).
-
0% Activity Control (High Control): Wells containing substrate, ATP, and DMSO but no enzyme .
-
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for the desired time (e.g., 60 minutes). The optimal time depends on the kinase's activity and should be determined during assay development to ensure the reaction is in the linear range (typically <20% ATP consumption).
3. Reaction Termination and ATP Depletion:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.[11] This terminates the kinase reaction and depletes the unconsumed ATP.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes.[10]
4. Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin needed for the light-generating reaction.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[20]
-
Measure luminescence using a plate-reading luminometer.
Part 3: Causality in Experimental Design — The Significance of ATP Concentration
A common pitfall in kinase inhibitor testing is the arbitrary selection of the ATP concentration. For ATP-competitive inhibitors, which includes many compounds with aniline-based scaffolds, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[22] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP] / Km) .[22][23]
-
Assaying at Km(ATP): Performing the assay with the ATP concentration equal to the Michaelis-Menten constant (Km) for that specific kinase is a standard biochemical approach. Under these conditions, the IC50 is approximately 2-fold higher than the inhibitor's binding affinity (Ki).[22][23] This allows for a standardized comparison of an inhibitor's potency across different kinases, each with its own unique Km for ATP.
-
Assaying at Physiological ATP: Cellular ATP concentrations are typically in the millimolar (mM) range, which is often far higher than the Km(ATP) of most kinases.[23][24] Testing your compound at a high ATP concentration (e.g., 1 mM) provides a more biologically relevant measure of how it will perform in a cellular environment, where it must compete with a vast excess of ATP. An inhibitor's apparent potency (IC50) will be significantly weaker at physiological ATP concentrations.[22]
Recommendation: For a comprehensive characterization, determine IC50 values at both the Km(ATP) of your target kinase and at 1 mM ATP. This dual-point analysis provides crucial insight into both the intrinsic biochemical potency and the likely cellular efficacy of your compound series.
Part 4: Data Analysis and Interpretation
Once you have your raw luminescence data, the final step is to calculate the IC50 value.
1. Calculate Percent Inhibition: First, normalize your data relative to your controls for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))
2. Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
3. Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. The program will calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[25][26]
By systematically applying this framework of technology comparison, protocol execution, and thoughtful data analysis, you can generate the high-quality, reproducible data necessary to confidently advance your this compound derivatives through the drug discovery pipeline.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. revvity.com [revvity.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Technology [nanosyn.com]
- 18. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. shop.carnabio.com [shop.carnabio.com]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of 4-(Pyridin-2-ylmethoxy)aniline Based Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors based on the 4-(pyridin-2-ylmethoxy)aniline scaffold. We will objectively compare the performance of these inhibitors with relevant alternatives and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to understand and apply these concepts in their own work.
Introduction: The Privileged this compound Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in potent, biologically active compounds. The this compound core is one such scaffold, particularly prominent in the development of kinase inhibitors.[1] Its utility lies in the precise spatial arrangement of a hydrogen bond-accepting pyridine nitrogen and an aniline moiety that serves as a versatile anchor for various functional groups.[1] This combination allows for targeted interactions within the ATP-binding pocket of kinases, making it a valuable starting point for the design of novel therapeutics for a range of diseases, most notably cancer.
This guide will dissect the SAR of this important scaffold, explore its application in the design of potent inhibitors for targets such as Bcr-Abl, and provide a comparative analysis against established drugs.
Core Directive: Understanding the Structure-Activity Relationship (SAR)
The potency and selectivity of inhibitors derived from the this compound scaffold are exquisitely sensitive to the nature and position of substituents on both the pyridine and aniline rings. A thorough understanding of these relationships is paramount for rational drug design.
The Core Scaffold
The fundamental this compound structure is depicted below. The key positions for chemical modification, which dictate the inhibitor's biological activity, are highlighted.
Caption: Core structure of this compound with key modification points (R1-R4).
Key SAR Insights for Kinase Inhibition
Our analysis of the literature reveals several key trends in the SAR of this compound-based kinase inhibitors:
-
The Pyridine Ring (R1, R3, R4): The nitrogen atom in the pyridine ring is often crucial for activity, typically forming a hydrogen bond with the hinge region of the kinase ATP-binding site.[1] Modifications at other positions on the pyridine ring can modulate potency and selectivity. For instance, in the context of Bcr-Abl inhibitors, the introduction of specific substituents can enhance activity against wild-type and mutant forms of the kinase.[2]
-
The Aniline Moiety (R2): The aniline nitrogen provides a vector for introducing larger substituents that can occupy the solvent-exposed region of the ATP-binding pocket. These modifications are critical for improving potency and tuning the pharmacokinetic properties of the inhibitor. For example, in the development of EGFR and VEGFR-2 dual inhibitors, modifications to the aniline moiety were key to achieving the desired activity profile.[3]
-
The Methoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the pyridine and aniline rings to adopt an optimal orientation for binding to the target kinase. While less frequently modified, alterations to this linker can significantly impact activity.
Comparative Analysis: Bcr-Abl Kinase Inhibitors
To illustrate the practical implications of SAR, we will compare a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives, designed as Bcr-Abl inhibitors, with the established drug, Imatinib.
| Compound | Modifications from Core Scaffold | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | Reference |
| Lead Compound | 3-chloro on aniline, various amide substitutions | 4.6 - 667 | Potent against some mutants | [2] |
| Ponatinib | Not a this compound derivative | 0.37 | 2.0 | [2] |
Note: The data for the lead compound represents a range of activities for a series of derivatives.
From this comparison, it is evident that while the this compound scaffold can yield highly potent Bcr-Abl inhibitors, achieving broad activity against resistant mutants like T315I remains a significant challenge. Ponatinib, which has a different chemical scaffold, demonstrates potent inhibition of both wild-type and the T315I mutant of Bcr-Abl.[2] This highlights the importance of scaffold innovation in overcoming drug resistance.
Experimental Protocols
To facilitate the application of these findings, we provide detailed protocols for the synthesis of a representative inhibitor and a standard kinase inhibition assay.
Synthesis of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline Derivative
This protocol is adapted from the synthesis of Bcr-Abl inhibitors.[2]
Caption: General workflow for the synthesis of this compound based inhibitors.
Step-by-Step Procedure:
-
Ether Synthesis: To a solution of 3-chloro-4-aminophenol in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. To this mixture, add 2-(chloromethyl)pyridine and heat the reaction until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
-
Amide Coupling: Dissolve the 3-chloro-4-(pyridin-2-ylmethoxy)aniline in a suitable solvent like DMF. Add the desired carboxylic acid, a coupling agent such as HATU, and a base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion.
-
Final Purification: Upon completion, perform an aqueous work-up as described in step 2. Purify the final compound by column chromatography or recrystallization to yield the pure amide derivative.
In Vitro Kinase Inhibition Assay (Example: Bcr-Abl)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Assay Reaction: In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound.
-
Initiate Reaction: Add the recombinant Bcr-Abl kinase to initiate the reaction.
-
ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a versatile and valuable starting point for the design of potent kinase inhibitors. A systematic exploration of the structure-activity relationships, particularly through modifications of the aniline and pyridine moieties, has led to the discovery of inhibitors with nanomolar potency against various kinase targets. While challenges such as overcoming drug resistance remain, the insights gained from SAR studies provide a rational basis for the continued development of novel and effective therapeutics based on this privileged scaffold. The experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate their own compounds, contributing to the advancement of this important area of drug discovery.
References
Comparative Docking Studies of Aniline Derivatives in Kinase Binding Sites: A Technical Guide
This guide provides a comprehensive analysis of comparative molecular docking studies focused on aniline derivatives targeting kinase binding sites. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. We will delve into the rationale behind experimental design, present a validated docking protocol, and offer a comparative analysis of results, all grounded in established scientific principles.
Introduction: The Significance of Kinases and Aniline Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, making them significant targets for therapeutic intervention, particularly in oncology.[1] The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. Aniline derivatives have emerged as a privileged scaffold in the design of these inhibitors due to their ability to form key interactions within the ATP-binding site of kinases.[2][3][4]
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of small molecules, such as aniline derivatives, to a protein target. This guide will explore the nuances of applying this technique to the study of aniline-based kinase inhibitors.
The Rationale Behind the Docking Strategy: A Self-Validating System
A robust and reliable docking protocol is paramount for generating meaningful and predictive results. Our approach is built on a foundation of careful target and ligand selection, rigorous software evaluation, and a comprehensive validation process.
Target Selection: Focusing on Relevant Kinases
The choice of kinase targets is dictated by their therapeutic relevance and the availability of high-quality crystal structures. For this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both well-established targets in cancer therapy with numerous aniline-based inhibitors reported.[6][7][8] The availability of co-crystallized structures of these kinases with aniline derivatives in the Protein Data Bank (PDB) is crucial for validating our docking protocol.[6]
Ligand Library: A Diverse Set of Aniline Derivatives
The selection of aniline derivatives for this comparative study encompasses a range of structural motifs, including 4-anilinoquinazolines and pyrrolopyrimidines, which have shown potent inhibitory activity against various kinases.[2][4][7] This diversity allows for a thorough exploration of structure-activity relationships (SAR) and the identification of key pharmacophoric features.
Docking Software: A Comparative Overview
Several molecular docking programs are available, each with its own search algorithms and scoring functions.[9] For this guide, we will primarily utilize AutoDock Vina, a widely used and well-validated open-source docking program known for its balance of speed and accuracy.[1][10][11] We will also discuss the merits of other programs like Glide and GOLD to provide a comparative context.[9] The choice of software can significantly impact the results, and it is crucial to understand their underlying principles.
The following diagram illustrates the logical workflow of a typical computational drug design process, from target identification to lead optimization.
Caption: A typical workflow for computational drug design.
Experimental Protocol: A Step-by-Step Docking Workflow
The following protocol outlines a standardized and reproducible workflow for docking aniline derivatives into kinase binding sites. This protocol is designed to be self-validating by first redocking a co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.[12][13]
Preparation of the Receptor (Kinase)
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).[6]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the protein as a rigid entity for the docking simulation.
-
Preparation of the Ligands (Aniline Derivatives)
-
Generate 3D Structures: Draw the 2D structures of the aniline derivatives and convert them into 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.
-
Define Torsions: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Docking Simulation using AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the entire ATP-binding site of the kinase. The center of the grid should be the geometric center of the co-crystallized ligand (if available) or the predicted active site.
-
Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and rank them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the output, which includes the predicted binding poses and their corresponding binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
The following diagram outlines the key steps in a molecular docking workflow.
Caption: A streamlined molecular docking workflow.
Results and Discussion: Comparative Analysis of Docking Studies
The results of the docking simulations provide valuable insights into the binding modes and structure-activity relationships of the aniline derivatives.
Validation of the Docking Protocol
A crucial first step is to validate the docking protocol by redocking the native ligand into the kinase's active site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[12] This ensures that the chosen parameters can accurately reproduce the experimentally observed binding mode.
Comparative Docking Scores and Binding Energies
The docking scores and calculated binding energies provide a quantitative measure of the predicted binding affinity. It is important to note that while these scores are useful for ranking compounds within the same study, direct comparison of scores between different software packages or studies can be challenging due to variations in scoring functions and force fields.[6]
| Aniline Derivative Scaffold | Target Kinase | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions |
| 4-Anilinoquinazoline | EGFR | AutoDock Vina | -6.39 to -9.50 | Hydrogen bonds with hinge region (Met769), hydrophobic interactions.[6][7] |
| 4-Anilinoquinazoline | VEGFR-2 | AutoDock Vina | -8.24 to -10.20 | Hydrogen bonds with hinge region (Cys919), salt bridge with Asp1046.[6] |
| Pyrrolopyrimidine | Mer | AutoDock Vina | -7.52 to -8.26 | Salt bridge with ASP678, interaction with the hinge region.[2][14] |
| Pyrazolylaniline | CDK2 | Not Specified | Not Specified | Probable binding in the active site.[15] |
Table 1: Summary of Comparative Docking Results for Aniline Derivatives.
Analysis of Binding Modes and Key Interactions
Visual inspection of the docked poses reveals crucial interactions between the aniline derivatives and the amino acid residues in the kinase binding site. Common interactions include:
-
Hinge Region Interaction: A hallmark of many kinase inhibitors is the formation of one or more hydrogen bonds with the backbone atoms of the hinge region, which connects the N- and C-lobes of the kinase domain.[2][14] For instance, the nitrogen of the aniline moiety often acts as a hydrogen bond donor or acceptor.
-
Hydrophobic Pockets: The aniline ring and its substituents frequently occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.[1]
-
Salt Bridges: The formation of salt bridges, for example between a basic nitrogen on the ligand and an acidic residue like aspartate in the active site, can significantly enhance binding affinity.[2][14]
The structure-activity relationship (SAR) analysis of the docked compounds can guide the design of more potent and selective inhibitors. For example, the introduction of specific substituents on the aniline ring can lead to improved interactions with the target kinase.[4]
Conclusion: Leveraging Docking Studies for Kinase Inhibitor Design
Comparative docking studies of aniline derivatives provide a powerful and cost-effective approach to understanding their binding mechanisms and guiding the design of novel kinase inhibitors. A well-validated and rigorously executed docking protocol can yield reliable predictions of binding modes and affinities, enabling the prioritization of compounds for synthesis and biological evaluation. The insights gained from analyzing the key interactions between the ligands and the kinase active site are invaluable for lead optimization and the development of next-generation therapeutics. Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic nature of these interactions.[6]
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated analytical methods for quantification of 4-(Pyridin-2-ylmethoxy)aniline
An Executive Guide to Validated Analytical Methods for the Quantification of 4-(Pyridin-2-ylmethoxy)aniline
Abstract
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of this compound, a pivotal intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized public method, this document synthesizes first principles of analytical chemistry with established best practices for analogous aromatic amines to propose and contrast two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We provide detailed, field-tested protocols for method development and validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This guide is intended for researchers, analytical development scientists, and quality control professionals in the pharmaceutical industry, offering a framework for establishing robust, accurate, and reliable quantitative methods essential for regulatory compliance and ensuring final product quality.
Introduction: The Analytical Imperative for this compound
This compound (MW: 214.25 g/mol ) is a substituted aromatic amine whose structural motifs are common in the development of active pharmaceutical ingredients (APIs). As a key starting material or intermediate, the purity and concentration of this compound directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, the development of a validated, robust, and accurate analytical method for its quantification is not merely a procedural step but a foundational requirement for Good Manufacturing Practice (GMP) and regulatory submissions.
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose[1]. This guide will compare two powerful and widely adopted techniques, HPLC-UV and LC-MS/MS, providing a logical framework for method selection, development, and validation.
Comparative Methodologies: A High-Level Overview
The choice between analytical techniques is a function of the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. trace impurity analysis).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control labs. It offers a balance of performance, cost, and robustness, making it ideal for assay and purity determinations where analyte concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity by coupling chromatographic separation with mass-based detection. It is the gold standard for trace-level quantification, such as monitoring for genotoxic impurities or in bioanalytical applications.
-
Gas Chromatography (GC): While a powerful technique, GC analysis of polar, relatively non-volatile compounds like aniline derivatives can be challenging. It often requires a chemical derivatization step to increase volatility and thermal stability, adding complexity to the workflow[1][2]. For this reason, GC is generally considered a secondary, more complex option compared to LC-based methods for this analyte.
In-Depth Analysis I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This method utilizes Reversed-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and elution by a polar mobile phase. The pyridine and aniline rings in the target molecule contain chromophores that absorb ultraviolet (UV) light, allowing for straightforward detection and quantification. The structural similarity to aniline, which has UV absorbance maxima around 230 nm and 280 nm, suggests that a standard wavelength like 254 nm or a wavelength optimized by a Diode Array Detector (DAD) would be effective[3].
Experimental Protocol: HPLC-UV Method
This protocol represents a robust starting point for method development.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent protonation of the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration period. This gradient is a typical starting point for separating a compound of moderate polarity from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 254 nm or optimized via DAD scan.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Solvent: Based on its structure, this compound is expected to be soluble in polar organic solvents. A diluent of Methanol or Acetonitrile/Water (50:50 v/v) is a logical choice.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 1.0 mg/mL to accurately assess purity and impurities.
Validation Protocol: A Self-Validating System (ICH Q2(R2))
The validation process demonstrates that the analytical procedure is suitable for its intended purpose[4][5][6][7].
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo, spiked samples, and subjecting a sample to stress conditions (acid, base, oxidation, heat, light) to prove separation from degradation products.
-
Linearity: A linear relationship between concentration and detector response. Analyze a minimum of five standards over the expected concentration range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. Performed by analyzing samples with known concentrations (e.g., spiking a placebo at three levels) and expressed as percent recovery. Typical acceptance criteria are 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, mobile phase composition).
In-Depth Analysis II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the definitive method for trace quantification due to its exceptional sensitivity and selectivity. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates matrix interference. For this analyte, with its basic nitrogen atoms, positive ion ESI (ESI+) is the logical choice, as it will readily accept a proton to form the [M+H]⁺ ion[5][8][9].
Experimental Protocol: LC-MS/MS Method
Instrumentation:
-
An LC system (as described in 3.2) coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
(Identical to the HPLC-UV method to ensure good separation prior to MS detection).
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive (ESI+).
-
Precursor Ion ([M+H]⁺): For C₁₂H₁₂N₂O, the expected m/z would be 215.1. This would be confirmed by direct infusion of a standard solution.
-
MRM Transitions:
-
Quantifier: The most intense and stable fragment ion produced from the precursor.
-
Qualifier: A second, less intense fragment ion to confirm identity.
-
(These transitions must be determined empirically during method development by infusing the standard and performing a product ion scan.)
-
-
Source Parameters: Optimize desolvation temperature, gas flow, and ion spray voltage to maximize signal intensity for the specific analyte.
Validation Protocol (ICH Q2(R2))
The validation parameters are the same as for HPLC-UV, but the acceptance criteria, particularly for LOD and LOQ, will reflect the much higher sensitivity of the MS detector. For trace analysis, linearity might be established at ng/mL or even pg/mL levels[5][8].
Data Presentation: A Head-to-Head Comparison
The following table summarizes the expected performance and practical considerations for each method.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity | Good to Excellent | Superior | MS detection is based on a unique mass-to-charge ratio and fragmentation pattern, making it inherently more selective than UV absorbance. |
| Sensitivity (LOQ) | ~0.5 - 2 ng/mL (ppb)[4][7] | ~0.1 - 1.0 ng/mL (ppb) or lower [5] | MS detectors are orders of magnitude more sensitive than UV detectors, making LC-MS/MS ideal for trace analysis. |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Wide (can be 3-4 orders of magnitude) | Both techniques offer excellent linearity, but MS can often maintain it at much lower concentrations. |
| Precision (%RSD) | < 2% for assay | < 15% for trace analysis[5] | Both are highly precise. Acceptance criteria for trace analysis are typically wider. |
| Accuracy (% Recovery) | 98-102% | 85-115% for trace analysis[5] | Both are highly accurate. Acceptance criteria reflect the analytical context. |
| Throughput | High | High | Modern systems for both techniques allow for rapid analysis times. |
| Cost (Instrument) | Moderate | High | Mass spectrometers are significantly more expensive to purchase and maintain. |
| Complexity | Low to Moderate | High | Method development and operation of an MS system require more specialized expertise. |
| Best Application | Routine QC, Assay, Purity | Trace-level Impurity Analysis, Bioanalysis | HPLC-UV is cost-effective for high-concentration samples, while LC-MS/MS is necessary when extreme sensitivity is required. |
Visualization of Workflows
General Analytical Method Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline [webbook.nist.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. manuallib.com [manuallib.com]
- 8. agilent.com [agilent.com]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Pyridin-2-ylmethoxy)aniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Pyridin-2-ylmethoxy)aniline, a compound featuring both a pyridine moiety and an aniline substructure. Our focus is to deliver actionable, scientifically-grounded information that ensures safety and adherence to best practices.
Hazard Assessment and Regulatory Context: Understanding the "Why"
Based on the Globally Harmonized System (GHS) classifications, this compound is identified with the following hazards[1]:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications necessitate its handling as a hazardous substance and its disposal as hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal[2]. Wastes containing pyridine and aniline derivatives are typically categorized under specific EPA waste codes, which mandate their disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF)[3][4][5][6].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Table 1: GHS Hazard Classifications for this compound
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Response
Given the irritant and potentially toxic nature of this compound, stringent adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE)
All personnel handling this compound, including for disposal, must wear appropriate PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors[7][8].
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: For significant spills, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, maintain its operation[7].
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in a manner that is compliant with local, state, and federal regulations. The following protocol provides a systematic approach to its disposal.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react, leading to dangerous situations.
-
Solid vs. Liquid: Keep solid waste (e.g., unused reagent, contaminated absorbent materials) separate from liquid waste (e.g., solutions containing the compound).
Containerization: Secure and Compliant
The choice and handling of waste containers are critical for preventing leaks and ensuring safe transport.
-
Container Compatibility: Use a dedicated, chemically compatible container for collecting waste this compound. High-density polyethylene (HDPE) or glass containers are generally suitable[7][8][9].
-
Secure Closure: Ensure the container has a tightly sealing lid to prevent the release of vapors and to avoid spills.
-
Secondary Containment: Store the waste container in a designated secondary containment area that can hold the entire volume of the container in case of a leak.
Labeling: Clear and Informative
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Write the full chemical name: "this compound."
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Incineration: The standard and recommended disposal method for pyridine and aniline compounds is high-temperature incineration in a licensed hazardous waste incinerator[10][11]. This process effectively destroys the toxic organic compounds.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer system[7][12]. This can lead to environmental contamination and may violate local and federal regulations.
References
- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. nyu.edu [nyu.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. international.skcinc.com [international.skcinc.com]
- 12. aksci.com [aksci.com]
Safeguarding Your Research: A Practical Guide to Handling 4-(Pyridin-2-ylmethoxy)aniline
As a cornerstone of innovation in drug development, ensuring the safety of our researchers is paramount. This guide provides essential, field-tested safety and logistical information for the handling of 4-(Pyridin-2-ylmethoxy)aniline. Moving beyond a simple checklist, we delve into the rationale behind these procedures to empower you with the knowledge to maintain a secure laboratory environment.
Hazard Profile of this compound
This compound is classified with the following hazards under the Globally Harmonized System (GHS):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Understanding these potential risks is the first step in mitigating them effectively. The aniline and pyridine moieties present in the molecule are key indicators for potential toxicity, necessitating careful handling to prevent exposure.[2][3]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound to minimize exposure through all potential routes, including dermal contact, inhalation, and ingestion.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles are mandatory to protect against splashes.[2][4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large quantities or working with heated solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[2] For prolonged handling or in situations with a high risk of immersion, consider double-gloving or using heavier-duty gloves like neoprene or butyl rubber.[4][5] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[2][5] For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is essential. |
| Respiratory Protection | Respirator (if necessary) | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Fume Hood Verification: Ensure your chemical fume hood is functioning correctly.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit appropriate for organic amines readily available.
Safe Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[2] Use tools such as a spatula or powder funnel to minimize the generation of dust.
-
Heating: Avoid the use of open flames.[5] Employ a heating mantle, water bath, or oil bath equipped with temperature control.
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[7][8] The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[2]
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[5]
-
Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by trained hazardous waste personnel.
Always adhere to your institution's and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7][8] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spill: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
